molecular formula C12H14O B079758 5,7-Dimethyl-1-tetralone CAS No. 13621-25-5

5,7-Dimethyl-1-tetralone

Cat. No.: B079758
CAS No.: 13621-25-5
M. Wt: 174.24 g/mol
InChI Key: UYJCNOMEGPDXMV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-tetralone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJCNOMEGPDXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC(=O)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
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DSSTOX Substance ID

DTXSID50159734
Record name 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one
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Molecular Weight

174.24 g/mol
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CAS No.

13621-25-5
Record name 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone
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Record name 5,7-Dimethyl-1-tetralone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-1-tetralone from m-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,7-Dimethyl-1-tetralone, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available bulk chemical, m-xylene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

This compound is a bicyclic ketone that serves as a key structural motif in the synthesis of various biologically active molecules. Its substituted tetralone core is a versatile scaffold for the development of novel therapeutic agents. The synthesis route described herein involves a three-step process commencing with the Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto acid, and culminating in an intramolecular Friedel-Crafts acylation (cyclization) to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from m-xylene proceeds through the following three key transformations:

Synthesis_Pathway m_xylene m-Xylene intermediate1 β-(3,5-Dimethylbenzoyl)propionic Acid m_xylene->intermediate1 AlCl₃ (Friedel-Crafts Acylation) Step 1 succinic_anhydride Succinic Anhydride intermediate2 γ-(3,5-Dimethylphenyl)butyric Acid intermediate1->intermediate2 Zn(Hg), HCl (Clemmensen Reduction) Step 2 final_product This compound intermediate2->final_product Polyphosphoric Acid (PPA) (Intramolecular Cyclization) Step 3

Caption: Overall synthetic route from m-xylene to this compound.

Data Presentation

Quantitative Data Summary of Reaction Steps
StepReactionReactantsReagents/CatalystSolventReaction TimeTemperatureYield (%)
1Friedel-Crafts Acylationm-Xylene, Succinic AnhydrideAnhydrous AlCl₃None (Solvent-free)~8 minRoom Temp.~94%[1]
2Clemmensen Reductionβ-(3,5-Dimethylbenzoyl)propionic AcidAmalgamated Zinc (Zn(Hg)), Conc. HClToluene25-30 hoursReflux82-89% (analogous rxn)
3Intramolecular Cyclizationγ-(3,5-Dimethylphenyl)butyric AcidPolyphosphoric Acid (PPA)NoneNot SpecifiedElevatedHigh (qualitative)[2]
Physicochemical and Spectroscopic Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpectroscopic Data Highlights
β-(3,5-Dimethylbenzoyl)propionic AcidC₁₂H₁₄O₃206.24Colorless solid¹H NMR (est.) : δ ~7.5 (s, 2H, Ar-H), ~7.2 (s, 1H, Ar-H), ~3.3 (t, 2H, -COCH₂-), ~2.8 (t, 2H, -CH₂COOH), ~2.4 (s, 6H, -CH₃). ¹³C NMR (est.) : δ ~200 (C=O, ketone), ~178 (C=O, acid), ~138, ~135, ~127 (Ar-C), ~34, ~29 (-CH₂-), ~21 (-CH₃).
γ-(3,5-Dimethylphenyl)butyric AcidC₁₂H₁₆O₂192.25Solid¹H NMR (est.) : δ ~6.8 (s, 3H, Ar-H), ~2.6 (t, 2H, Ar-CH₂-), ~2.3 (t, 2H, -CH₂COOH), ~2.2 (s, 6H, -CH₃), ~1.9 (m, 2H, -CH₂-). ¹³C NMR (est.) : δ ~179 (C=O), ~141, ~138, ~127, ~126 (Ar-C), ~35, ~33, ~26 (-CH₂-), ~21 (-CH₃).
This compoundC₁₂H₁₄O174.24Not Specified¹H NMR : (Data not explicitly found, but expected signals for aromatic, benzylic, and aliphatic protons). ¹³C NMR : (Data not explicitly found, but expected signals for carbonyl, aromatic, and aliphatic carbons).

Note: Estimated NMR data is based on analogous compounds and general chemical shift principles.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

This protocol is adapted from a solvent-free method for the Friedel-Crafts acylation of aromatic hydrocarbons.[1]

Materials:

  • m-Xylene (0.1 mol, 10.62 g)

  • Succinic anhydride (0.1 mol, 10.01 g)

  • Anhydrous aluminum chloride (AlCl₃) (0.22 mol, 29.33 g)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Mortar and pestle

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry mortar, thoroughly grind succinic anhydride and anhydrous aluminum chloride.

  • Transfer the mixture to a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Add m-xylene to the flask and equip it with a reflux condenser.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and will proceed rapidly.

  • After the initial reaction subsides, gently heat the mixture to reflux for 30 minutes to ensure completion.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield β-(3,5-dimethylbenzoyl)propionic acid.

Step 2: Clemmensen Reduction of β-(3,5-Dimethylbenzoyl)propionic Acid

This protocol is a standard procedure for the Clemmensen reduction of aryl-alkyl ketones.

Materials:

  • β-(3,5-Dimethylbenzoyl)propionic acid (from Step 1)

  • Amalgamated zinc (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas absorption trap

Procedure:

  • Prepare amalgamated zinc by stirring mossy zinc with a dilute solution of mercuric chloride for a few minutes, then decanting the solution and washing the zinc with water.

  • In a 1 L round-bottom flask, place the amalgamated zinc, concentrated HCl, and toluene.

  • Add the β-(3,5-dimethylbenzoyl)propionic acid to the flask.

  • Fit the flask with a reflux condenser connected to a gas absorption trap to handle the evolved HCl gas.

  • Heat the mixture to a vigorous reflux for 25-30 hours. Add additional portions of concentrated HCl periodically during the reflux.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Separate the organic (toluene) layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvents under reduced pressure. The resulting crude γ-(3,5-dimethylphenyl)butyric acid can be purified by distillation or recrystallization.

Step 3: Intramolecular Cyclization of γ-(3,5-Dimethylphenyl)butyric Acid

This protocol is a general procedure for the PPA-catalyzed cyclization of γ-arylbutyric acids.[2]

Materials:

  • γ-(3,5-Dimethylphenyl)butyric acid (from Step 2)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Sodium bicarbonate solution

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Place γ-(3,5-dimethylphenyl)butyric acid in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature may need to be determined empirically.

  • Maintain the temperature and stirring for a few hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield crude this compound.

  • The product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow: General Overview

Experimental_Workflow start Start step1 Step 1: Friedel-Crafts Acylation start->step1 workup1 Workup & Isolation of Intermediate 1 step1->workup1 step2 Step 2: Clemmensen Reduction workup1->step2 workup2 Workup & Isolation of Intermediate 2 step2->workup2 step3 Step 3: Intramolecular Cyclization workup2->step3 workup3 Workup & Purification of Final Product step3->workup3 end End Product: this compound workup3->end

Caption: A generalized workflow for the multi-step synthesis.

Conclusion

The synthesis of this compound from m-xylene is a robust and efficient process that utilizes fundamental organic reactions. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development to successfully synthesize this important intermediate. Careful execution of each step, particularly the anhydrous conditions required for the Friedel-Crafts reaction and the prolonged heating for the Clemmensen reduction, is crucial for achieving high yields and purity.

References

A Technical Guide to the Spectroscopic Characterization of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-1-tetralone, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of its structural features and comparison with related compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure

This compound possesses a tetralone core with two methyl groups substituted on the aromatic ring at positions 5 and 7. Its chemical formula is C₁₂H₁₄O, and it has a molecular weight of 174.24 g/mol .[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3s1HAr-H (H6)
~6.9-7.1s1HAr-H (H8)
~2.9t2H-CH₂- (C4)
~2.6t2H-CH₂-C=O (C2)
~2.3s3HAr-CH₃ (C5)
~2.2s3HAr-CH₃ (C7)
~2.1p2H-CH₂- (C3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~198C=O (C1)
~145Ar-C (C5a)
~138Ar-C (C7)
~135Ar-C (C8a)
~132Ar-C (C5)
~128Ar-C (C8)
~126Ar-C (C6)
~39-CH₂-C=O (C2)
~30-CH₂- (C4)
~23-CH₂- (C3)
~21Ar-CH₃ (C7)
~19Ar-CH₃ (C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2850Medium-StrongC-H stretch (aromatic and aliphatic)
~1685StrongC=O stretch (conjugated ketone)
~1610, 1480Medium-WeakC=C stretch (aromatic)
~1460, 1380MediumC-H bend (aliphatic)
~850-800StrongC-H out-of-plane bend (aromatic, indicating substitution pattern)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
174High[M]⁺ (Molecular ion)
159Medium[M - CH₃]⁺
146High[M - C₂H₄]⁺ (McLafferty rearrangement)
131Medium[M - C₂H₄ - CH₃]⁺
118High[C₉H₁₀]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. The spectral width should be set to accommodate the full range of carbon chemical shifts (typically 0-220 ppm).

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film): [7]

  • Sample Preparation: Since this compound is a solid at room temperature, the thin solid film method is appropriate.[7] Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like methylene chloride or acetone.[7]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in a high vacuum.[8]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[8]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5,7-Dimethyl-1-tetralone: Chemical Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted aromatic ketone belonging to the tetralone family. The tetralone scaffold is a key structural motif in a variety of biologically active compounds and natural products, making its derivatives, such as this compound, valuable intermediates in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a focus on its synthetic utility and putative biological relevance.

Chemical Structure and Identification

This compound is a bicyclic molecule composed of a benzene ring fused to a cyclohexanone ring, with two methyl groups substituting the aromatic ring at positions 5 and 7.

Systematic Name: 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one

IdentifierValue
CAS Number 13621-25-5[1]
Molecular Formula C₁₂H₁₄O[2][3][4]
Molecular Weight 174.24 g/mol [2][4]
SMILES Cc1cc(C)c2CCCC(=O)c2c1[2]
InChI 1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3[2]
InChI Key UYJCNOMEGPDXMV-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available from chemical suppliers, detailed spectroscopic characterization is not widely published in peer-reviewed literature. The spectroscopic data provided is therefore based on typical values for similar structures and should be confirmed by experimental analysis.

Physical Properties
PropertyValueReference
Melting Point 48-50 °C[5]
Boiling Point 98-100 °C at 0.2 mmHg[5]
Flash Point >110 °C
Appearance Solid[5]
Spectroscopic Data (Predicted)
SpectroscopyExpected Peaks
¹H NMR (CDCl₃) Aromatic protons (2H, s), Methylene protons adjacent to carbonyl (2H, t), Methylene protons adjacent to aromatic ring (2H, t), Methylene protons (2H, m), Methyl protons (6H, s)
¹³C NMR (CDCl₃) Carbonyl carbon (~198 ppm), Aromatic carbons (quaternary and CH), Methylene carbons, Methyl carbons
Infrared (IR) ~1680 cm⁻¹ (C=O stretch, conjugated ketone), ~2950 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry (MS) [M]+ at m/z = 174

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(3,5-dimethylphenyl)butanoic acid. This acid can be prepared from 3,5-dimethylbenzaldehyde or a related starting material. The cyclization is typically promoted by a strong acid catalyst.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3_5_dimethylphenyl_precursor 3,5-Dimethylphenyl precursor acid 4-(3,5-Dimethylphenyl)butanoic acid 3_5_dimethylphenyl_precursor->acid Multi-step synthesis tetralone This compound acid->tetralone Intramolecular Friedel-Crafts Acylation (e.g., PPA, H₂SO₄)

General synthetic route to this compound.
Reactivity and Use in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. Notably, it has been used in the preparation of coumarin and naphthoquinone derivatives.[6]

  • Synthesis of Coumarin Derivatives: Tetralones can undergo reactions like the Pechmann condensation with activated phenols to yield coumarin structures.

  • Synthesis of Naphthoquinone Derivatives: Oxidation of this compound can lead to the formation of 5,7-dimethyl-1,2-naphthoquinone.[6]

Experimental Protocols (Representative)

Representative Protocol: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis

This protocol describes a general method for the cyclization of a phenylbutanoic acid to a tetralone.

Materials:

  • 4-(3,5-Dimethylphenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a stirred solution of 4-(3,5-dimethylphenyl)butanoic acid in dichloromethane, add polyphosphoric acid portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G start Dissolve precursor acid in DCM add_PPA Add Polyphosphoric Acid at 0°C start->add_PPA react Stir at room temperature (12-24h) add_PPA->react quench Quench with ice react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Workflow for a representative tetralone synthesis.
Representative Protocol: Pechmann Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the synthesis of a coumarin derivative from a phenol and a β-ketoester, a reaction in which a tetralone derivative could potentially participate or be a precursor to a reactant.

Materials:

  • Phenol derivative

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Solvent (optional, e.g., ethanol)

Procedure:

  • Combine the phenol derivative and the β-ketoester in a round-bottom flask.

  • Slowly add the acid catalyst while stirring.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of tetralone derivatives has been investigated for various biological activities.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase

Recent studies have identified tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a crucial role in the innate immune response. It possesses a unique tautomerase enzymatic activity, which is a target for anti-inflammatory drug development. By inhibiting the tautomerase activity of MIF, tetralone derivatives can potentially modulate the inflammatory response. This suggests that this compound may have anti-inflammatory properties, although this requires experimental verification.

The proposed mechanism involves the binding of the tetralone derivative to the active site of MIF, thereby preventing the tautomerization of its substrates. This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage MIF_Release MIF Release Macrophage->MIF_Release MIF_Tautomerase MIF Tautomerase Activity MIF_Release->MIF_Tautomerase Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) MIF_Tautomerase->Signaling_Cascade Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Cascade->Proinflammatory_Cytokines Tetralone This compound (Hypothetical Inhibitor) Tetralone->MIF_Tautomerase Inhibition

Hypothetical inhibition of MIF signaling by this compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in the synthesis of complex heterocyclic compounds such as coumarins and naphthoquinones. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active tetralones suggests it may be a valuable compound for further investigation in drug discovery, particularly in the context of anti-inflammatory research targeting MIF. The representative synthetic protocols provided herein offer a starting point for researchers interested in working with this and related compounds. Further experimental characterization and biological evaluation are necessary to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide on the Friedel-Crafts Acylation Synthesis of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7-Dimethyl-1-tetralone, a valuable intermediate in the development of various pharmaceutical compounds. The core of this synthesis is an intramolecular Friedel-Crafts acylation, a powerful and widely used method for the formation of polycyclic ketone systems. This document details the synthetic pathway, experimental protocols, and relevant data to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence, commencing with the Perkin condensation to create a cinnamic acid derivative, followed by a reduction and culminating in an intramolecular Friedel-Crafts acylation.

The logical workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Perkin Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 3,5-Dimethylbenzaldehyde 3,5-Dimethylbenzaldehyde 3,5-Dimethylcinnamic acid 3,5-Dimethylcinnamic acid 3,5-Dimethylbenzaldehyde->3,5-Dimethylcinnamic acid Acetic Anhydride, Triethylamine Acetic Anhydride Acetic Anhydride Acetic Anhydride->3,5-Dimethylcinnamic acid Triethylamine Triethylamine Triethylamine->3,5-Dimethylcinnamic acid 3,5-Dimethylcinnamic acid_step2 3,5-Dimethylcinnamic acid 3-(3,5-Dimethylphenyl)propanoic acid 3-(3,5-Dimethylphenyl)propanoic acid 3,5-Dimethylcinnamic acid_step2->3-(3,5-Dimethylphenyl)propanoic acid H2, Pd/C H2, Pd/C H2, Pd/C H2, Pd/C->3-(3,5-Dimethylphenyl)propanoic acid 3-(3,5-Dimethylphenyl)propanoic acid_step3 3-(3,5-Dimethylphenyl)propanoic acid This compound This compound 3-(3,5-Dimethylphenyl)propanoic acid_step3->this compound Polyphosphoric Acid (PPA), Heat Polyphosphoric Acid Polyphosphoric Acid Polyphosphoric Acid->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 3,5-Dimethylcinnamic Acid via Perkin Condensation

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[1][2][3]

Reaction Scheme:

Perkin_Reaction reactant1 3,5-Dimethylbenzaldehyde product 3,5-Dimethylcinnamic acid reactant1->product + Acetic Anhydride / Triethylamine, Heat reactant2 Acetic Anhydride catalyst Triethylamine Hydrogenation_Reaction reactant 3,5-Dimethylcinnamic acid product 3-(3,5-Dimethylphenyl)propanoic acid reactant->product H2, Pd/C Ethanol reagent H2, Pd/C FC_Acylation_Reaction reactant 3-(3,5-Dimethylphenyl)propanoic acid product This compound reactant->product PPA, Heat reagent Polyphosphoric Acid (PPA)

References

5,7-Dimethyl-1-tetralone: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1-tetralone is a key bicyclic ketone that serves as a versatile precursor in the synthesis of a variety of complex organic molecules. Its unique structural framework makes it a valuable building block for the development of novel therapeutic agents and other fine chemicals. This technical guide provides an in-depth overview of the synthesis of this compound, its physical and chemical properties, and its application in the preparation of biologically relevant compounds, including naphthoquinones and coumarins. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and development.

Introduction

Substituted tetralones are a significant class of intermediates in organic synthesis, particularly in the pharmaceutical industry. The dimethyl substitution pattern in this compound offers a unique scaffold that can be further functionalized to generate a diverse array of bioactive molecules. This guide focuses on the synthesis and utility of this specific tetralone derivative, providing a centralized resource for researchers in organic and medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 13621-25-5[1]
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol [1]
Appearance Solid[1]
Melting Point 48-50 °C[1]
Boiling Point 98-100 °C at 0.2 mmHg[1]
Flash Point >230 °F (>110 °C)[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the Friedel-Crafts acylation of m-xylene with succinic anhydride. The resulting ketoacid is then reduced, followed by an intramolecular cyclization to yield the final tetralone.

Synthesis_of_5_7_Dimethyl_1_tetralone m_xylene m-Xylene intermediate1 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid m_xylene->intermediate1 AlCl₃, Friedel-Crafts Acylation Step 1 succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate1 intermediate2 4-(2,4-Dimethylphenyl)butanoic Acid intermediate1->intermediate2 Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) Step 2 final_product This compound intermediate2->final_product Polyphosphoric Acid, Intramolecular Cyclization Step 3 Applications tetralone This compound naphthoquinone 5,7-Dimethyl-1,2-naphthoquinone tetralone->naphthoquinone SeO₂, Microwave coumarin Coumarin Derivatives tetralone->coumarin Active Methylene Compound, Base (Knoevenagel) or β-Ketoester, Acid (Pechmann) Signaling_Pathways cluster_Naphthoquinones Naphthoquinone Derivatives cluster_Coumarins Coumarin Derivatives Naphthoquinones 5,7-Dimethyl-1,2-naphthoquinone (and other derivatives) PI3K_AKT PI3K/AKT/mTOR Pathway Naphthoquinones->PI3K_AKT Modulates MAPK MAPK Pathway Naphthoquinones->MAPK Modulates ROS Reactive Oxygen Species (ROS) Generation Naphthoquinones->ROS Induces Cell_Survival_N Cell_Survival_N PI3K_AKT->Cell_Survival_N Cell Proliferation & Survival MAPK->Cell_Survival_N Cell_Damage_N Cell_Damage_N ROS->Cell_Damage_N Cellular Damage & Apoptosis Coumarins Coumarin Derivatives from This compound Tyrosine_Kinases Tyrosine Kinases Coumarins->Tyrosine_Kinases Inhibits NFkB NF-κB Pathway Coumarins->NFkB Inhibits ERK ERK1/2 Pathway Coumarins->ERK Inhibits Cell_Survival_C Cell_Survival_C Tyrosine_Kinases->Cell_Survival_C Cell Proliferation & Survival Inflammation Inflammation NFkB->Inflammation Inflammation ERK->Cell_Survival_C

References

The Untapped Therapeutic Potential of 5,7-Dimethyl-1-tetralone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the promising, yet underexplored, biological activities of 5,7-dimethyl-1-tetralone derivatives. While direct research on this specific scaffold is limited, the broader class of tetralone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1] This document provides a comprehensive overview of the known biological activities of related tetralone compounds, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the key signaling pathways they are known to modulate. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound derivatives.

Biological Activities of Tetralone Derivatives: A Landscape of Therapeutic Promise

The 1-tetralone core is a privileged scaffold in drug discovery, forming the backbone of numerous bioactive molecules.[1] Derivatives of 1-tetralone have been extensively investigated and have shown a wide array of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of tetralone derivatives against various cancer cell lines. For instance, certain methoxy-substituted tetralone-based chalcones have demonstrated significant cytotoxicity against MCF-7 breast cancer cells.[2] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. The structural flexibility of the tetralone ring allows for modifications that can enhance potency and selectivity against specific cancer targets. One study on pyrazole derivatives bearing a chalcone moiety, derived from a tetralone precursor, showed potent activity against pancreatic cancer cell lines.[3]

Table 1: Representative Anticancer Activity of Tetralone Derivatives

Compound ClassCell LineActivity Metric (IC₅₀)Reference
Methoxy-substituted tetralone-based chalconesMCF-7 (Breast Cancer)15.6 µg/mL (for TMMD)[2]
Pyrazolyl-chalcone derivativesPaCa-2 (Pancreatic Cancer)5.5 - 31.5 µg/mL[3]
(2-(Pyridinyl)methylene)-1-tetralone chalconesMultiple (Leukemia, Lung, Colon, Prostate, Breast)>60% growth inhibition[4]

Note: The data presented in this table is for structurally related tetralone derivatives and is intended to be representative of the potential of the this compound scaffold. Specific activity of this compound derivatives will require experimental validation.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Tetralone derivatives have emerged as promising anti-inflammatory agents.[5] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways. For example, some tetralone derivatives have been shown to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Furthermore, studies have identified tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[6][7][8]

Table 2: Representative Anti-inflammatory Activity of Tetralone Derivatives

Compound ClassAssayKey FindingsReference
1-Tetralone chalcone derivativesROS production in LPS-stimulated RAW 264.7 macrophagesPotent inhibition of ROS production[5]
E-2-arylmethylene-1-tetralonesMIF tautomerase inhibitionEfficiently bind to MIF's active site and inhibit its activity[6][7][8]
Amide linked chalcone derivativesGeneral anti-inflammatoryPossess strong anti-inflammatory and antioxidant activities[9]

Note: The data presented in this table is for structurally related tetralone derivatives and is intended to be representative of the potential of the this compound scaffold. Specific activity of this compound derivatives will require experimental validation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted 1-tetralone derivatives and for the evaluation of their biological activities. These protocols can be adapted for the investigation of this compound derivatives.

Synthesis of Substituted 1-Tetralone Derivatives

A common method for synthesizing substituted 1-tetralones is through intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acids.

Protocol: Synthesis of a Substituted 1-Tetralone

  • Preparation of the γ-Arylbutyric Acid:

    • React the appropriately substituted benzene derivative (e.g., 1,3-dimethylbenzene for the synthesis of a this compound precursor) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

    • The reaction mixture is typically stirred at room temperature and then heated to complete the reaction.

    • The resulting keto-acid is then reduced, for example, by a Clemmensen or Wolff-Kishner reduction, to yield the desired γ-arylbutyric acid.

  • Intramolecular Friedel-Crafts Acylation:

    • The γ-arylbutyric acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to induce cyclization.

    • The reaction is typically heated to promote the intramolecular acylation.

    • The reaction mixture is then poured into ice-water, and the resulting precipitate (the tetralone) is collected by filtration, washed, and purified by recrystallization or column chromatography.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[13]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

The inhibition of protein denaturation is a well-documented method for assessing the anti-inflammatory activity of compounds in vitro.[14]

Protocol: Inhibition of Albumin Denaturation Assay

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare stock solutions of the test compounds and a reference anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMF).

  • Assay Procedure:

    • In a reaction tube, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (pH 6.3).

    • Add 2 mL of various concentrations of the test compounds or the reference drug.

    • A control group consists of 0.2 mL of BSA solution and 4.8 mL of PBS.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 57°C for 3 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC₅₀ value for each compound.

Signaling Pathways and Visualization

Tetralone derivatives often exert their biological effects by modulating key intracellular signaling pathways that are dysregulated in diseases like cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of novel this compound derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Its hyperactivation is a hallmark of many cancers.[15][17] Tetralone derivatives with anticancer activity may function by inhibiting components of this pathway.

MAPK_Signaling_Pathway cluster_pathway MAPK Cascade Extracellular_Signal Growth Factors, Mitogens Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Tetralone_Derivative This compound Derivative (Inhibitor) Tetralone_Derivative->RAF Inhibition Tetralone_Derivative->MEK Inhibition

Caption: MAPK signaling pathway and potential inhibition by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[18][19] Its constitutive activation is linked to chronic inflammatory diseases and many types of cancer.[20] Anti-inflammatory tetralone derivatives may exert their effects by inhibiting key components of the NF-κB signaling cascade.

NFkB_Signaling_Pathway cluster_nucleus cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Tetralone_Derivative This compound Derivative (Inhibitor) Tetralone_Derivative->IKK_Complex Inhibition

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related tetralone derivatives, it is highly probable that this compound analogs will exhibit significant anticancer and anti-inflammatory activities. This guide provides the necessary foundational knowledge, experimental protocols, and an understanding of the key signaling pathways to empower researchers to explore the full therapeutic potential of this chemical class. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays to identify lead compounds for further drug development.

References

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 5,7-Dimethyl-1-tetralone, a valuable intermediate in the synthesis of various organic compounds. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bicyclic aromatic ketone with the chemical formula C₁₂H₁₄O.[1][2][3] Its structure is a derivative of 1-tetralone with two methyl groups substituted at the 5 and 7 positions of the aromatic ring. This compound serves as a crucial building block in the synthesis of more complex molecules, including new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.[2] The synthetic approaches to this compound primarily revolve around the construction of the tetralone core through intramolecular cyclization of a substituted butanoic acid precursor, which is typically prepared via a Friedel-Crafts acylation reaction.

Synthetic Pathways

The most common and practical synthesis of this compound is a three-step process starting from commercially available m-xylene and succinic anhydride. This method, a variation of the Haworth synthesis, involves:

  • Friedel-Crafts Acylation: Reaction of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst to form a ketoacid intermediate.

  • Reduction of the Keto Group: Conversion of the carbonyl group in the ketoacid to a methylene group to yield a substituted butanoic acid.

  • Intramolecular Cyclization: Ring closure of the butanoic acid derivative to form the final tetralone product.

The overall synthetic scheme is depicted below:

Overall Synthesis of this compound m-Xylene m-Xylene 3-(2,4-Dimethylbenzoyl)propanoic Acid 3-(2,4-Dimethylbenzoyl)propanoic Acid m-Xylene->3-(2,4-Dimethylbenzoyl)propanoic Acid 1. Friedel-Crafts Acylation (Succinic Anhydride, AlCl3) Succinic Anhydride Succinic Anhydride Succinic Anhydride->3-(2,4-Dimethylbenzoyl)propanoic Acid 4-(3,5-Dimethylphenyl)butanoic Acid 4-(3,5-Dimethylphenyl)butanoic Acid 3-(2,4-Dimethylbenzoyl)propanoic Acid->4-(3,5-Dimethylphenyl)butanoic Acid 2. Reduction (Clemmensen or Wolff-Kishner) This compound This compound 4-(3,5-Dimethylphenyl)butanoic Acid->this compound 3. Intramolecular Cyclization (Polyphosphoric Acid) Intramolecular Cyclization 4-(3,5-Dimethylphenyl)butanoic Acid 4-(3,5-Dimethylphenyl)butanoic Acid Acylium Ion Intermediate Acylium Ion Intermediate 4-(3,5-Dimethylphenyl)butanoic Acid->Acylium Ion Intermediate Polyphosphoric Acid (PPA) This compound This compound Acylium Ion Intermediate->this compound Electrophilic Aromatic Substitution

References

The Discovery and History of 5,7-Dimethyl-1-tetralone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1-tetralone, a substituted aromatic ketone, has served as a valuable intermediate in the synthesis of various chemical entities. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and the broader context of the biological significance of the tetralone scaffold. Detailed experimental protocols for its synthesis, supported by quantitative data and reaction pathways, are presented to aid researchers in its preparation and application. While direct biological activities of this compound are not extensively documented, the therapeutic potential of the tetralone core is explored through various examples of its derivatives, highlighting its importance in medicinal chemistry and drug development.

Introduction

The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a prevalent motif in numerous natural products and synthetic molecules of pharmaceutical interest. The substitution pattern on this scaffold plays a crucial role in determining the biological activity and chemical reactivity of its derivatives. This compound, with methyl groups at positions 5 and 7, represents a specific building block that has been utilized in the synthesis of more complex molecules, including new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.[1] This guide aims to provide a detailed account of the discovery and history of this compound, focusing on its synthesis and the broader biological relevance of the tetralone class.

Discovery and Historical Synthesis

The first documented synthesis of this compound appears in a 1985 publication by Christopher A.L. Mahaffy and J. Rawlings in the journal Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. While the primary focus of this work was the synthesis and spectral characterization of various arenetricarbonylchromium complexes, this compound was prepared as a key ligand for these organometallic compounds.[2] The synthesis of this tetralone is a multi-step process that begins with the Friedel-Crafts acylation of a substituted aromatic hydrocarbon.

The logical synthetic pathway, based on established organic chemistry principles, involves a two-step sequence starting from m-xylene. The general strategy for synthesizing tetralones involves the intramolecular cyclization of a γ-phenylbutyric acid derivative, a reaction often facilitated by a strong acid catalyst like polyphosphoric acid.[3][4][5]

Synthetic Pathway

The synthesis of this compound proceeds via the following key steps:

  • Friedel-Crafts Acylation: m-Xylene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(3,5-dimethylbenzoyl)propanoic acid.

  • Clemmensen Reduction: The keto group of 3-(3,5-dimethylbenzoyl)propanoic acid is reduced to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to afford 4-(3,5-dimethylphenyl)butanoic acid.[6][7][8][9][10]

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(3,5-dimethylphenyl)butanoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to yield this compound.[3][5]

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Cyclization A m-Xylene C 3-(3,5-dimethylbenzoyl)propanoic acid A->C AlCl₃ B Succinic Anhydride B->C AlCl₃ C_dummy C->C_dummy D 3-(3,5-dimethylbenzoyl)propanoic acid C_dummy->D E 4-(3,5-dimethylphenyl)butanoic acid D->E Zn(Hg), HCl F 4-(3,5-dimethylphenyl)butanoic acid G This compound F->G Polyphosphoric Acid (PPA)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established and reliable chemical transformations.

Synthesis of 3-(3,5-dimethylbenzoyl)propanoic acid (Friedel-Crafts Acylation)

Materials:

  • m-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate solution (10%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 equivalents) and dry nitrobenzene.

  • Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1.0 equivalent) in dry nitrobenzene from the dropping funnel with vigorous stirring.

  • After the addition of the succinic anhydride solution, add m-xylene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Acidify the sodium carbonate washings with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-(3,5-dimethylbenzoyl)propanoic acid.

Synthesis of 4-(3,5-dimethylphenyl)butanoic acid (Clemmensen Reduction)

Materials:

  • 3-(3,5-dimethylbenzoyl)propanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add 3-(3,5-dimethylbenzoyl)propanoic acid to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Add additional portions of concentrated HCl every hour to maintain a strongly acidic environment.

  • After cooling, separate the toluene layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(3,5-dimethylphenyl)butanoic acid.

Synthesis of this compound (Intramolecular Cyclization)

Materials:

  • 4-(3,5-dimethylphenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a beaker, heat polyphosphoric acid to 80-90 °C on a water bath.

  • Add 4-(3,5-dimethylphenyl)butanoic acid to the hot PPA with mechanical stirring.

  • Continue heating and stirring for 30-45 minutes. The color of the mixture will typically darken.

  • Pour the hot reaction mixture into a large beaker of ice water with vigorous stirring to decompose the PPA and precipitate the product.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Evaporate the solvent to give the crude this compound, which can be further purified by vacuum distillation or chromatography.

Quantitative Data

The following table summarizes the key physical and spectral properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol
CAS Number 13621-25-5
Appearance Colorless to pale yellow oil/solid
Boiling Point Not reported in literature
Melting Point Not reported in literature
¹H NMR (CDCl₃, δ) ~2.3 (s, 6H, Ar-CH₃), 2.6 (t, 2H, -CH₂-CO-), 2.9 (t, 2H, Ar-CH₂-), 6.8-7.0 (m, 2H, Ar-H)[2] (inferred)
¹³C NMR (CDCl₃, δ) ~21 (Ar-CH₃), 23 (-CH₂-), 30 (-CH₂-), 39 (-CH₂-CO-), 127, 134, 138, 143 (Ar-C), 198 (C=O)[2] (inferred)
IR (ν, cm⁻¹) ~1680 (C=O, aromatic ketone)[2] (inferred)

Biological Activity and Therapeutic Potential of the Tetralone Scaffold

While specific biological studies on this compound are scarce in the public domain, the broader class of tetralone derivatives has been the subject of extensive research in medicinal chemistry, demonstrating a wide range of pharmacological activities. This suggests that this compound could serve as a valuable starting material for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of tetralone derivatives. For instance, certain synthetic tetralones have shown efficacy against various bacterial and fungal strains.[11] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Plant Growth Regulation

Interestingly, bicyclic analogues of the plant hormone abscisic acid (ABA) based on the tetralone scaffold have been synthesized and evaluated for their biological activity. Some of these tetralone analogues exhibited greater activity than ABA in certain bioassays, suggesting their potential use as plant growth regulators.[12]

Intermediates for Complex Biologically Active Molecules

The primary significance of many substituted tetralones, including likely this compound, lies in their role as key intermediates in the synthesis of more complex molecules with pronounced biological activities. The tetralone core is a feature of various natural products and has been utilized in the synthesis of compounds with potential applications as antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[13]

Conclusion

This compound, first described in the chemical literature in 1985, is a valuable synthetic intermediate. Its preparation, achievable through a classical multi-step sequence involving Friedel-Crafts reactions and a Clemmensen reduction, provides access to a versatile chemical scaffold. While direct biological data for this specific compound is limited, the extensive research into the diverse pharmacological activities of other tetralone derivatives underscores the potential of this compound as a building block for the discovery and development of new therapeutic agents. This guide provides the necessary historical context, detailed synthetic protocols, and a summary of the broader biological importance of the tetralone framework to support further research in this area.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules derived from 5,7-Dimethyl-1-tetralone. This versatile starting material serves as a key building block for the creation of compounds with potential therapeutic applications, including anticancer agents. The following sections detail the synthesis of 5,7-dimethyl-1,2-naphthoquinone and a proposed pathway to novel coumarin derivatives, supported by experimental procedures, quantitative data, and workflow diagrams.

I. Synthesis of 5,7-Dimethyl-1,2-naphthoquinone: A Potential Anticancer Agent

Naphthoquinones are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The cytotoxic effects of naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent apoptosis in cancer cells.[1][2][4][5] They can also interfere with cellular processes by acting as alkylating agents for crucial biomolecules.[4]

A rapid and efficient method for the synthesis of 5,7-dimethyl-1,2-naphthoquinone from this compound is through a microwave-assisted selenium dioxide oxidation.[6] This method significantly reduces reaction times from hours to seconds when compared to conventional heating methods.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

This protocol is adapted from a literature procedure for the selective oxidation of 1-tetralones.[6]

Materials:

  • This compound (C₁₂H₁₄O, MW: 174.24)[7][8][9]

  • Selenium dioxide (SeO₂), finely ground

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Microwave reactor

  • Standard laboratory glassware for filtration and purification

  • Flash chromatography system

Procedure:

  • To an oven-dried microwave vessel equipped with a magnetic stirrer, add this compound (174 mg, 1 mmol), finely ground selenium dioxide (220 mg, 2 mmol), and glacial acetic acid (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave heating to 150 °C, with a maximum power of 300 W, and hold at this temperature for 1 second.

  • Allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with 3 mL of CH₂Cl₂ and filter through a plug of Celite.

  • Elute the Celite plug with additional CH₂Cl₂.

  • Remove the volatile solvents from the filtrate in vacuo.

  • Purify the crude product by flash chromatography (e.g., 40% ethyl acetate/hexanes with 1% acetic acid) to yield the pure 5,7-dimethyl-1,2-naphthoquinone.

Data Presentation: Synthesis of 5,7-Dimethyl-1,2-naphthoquinone
Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
This compoundSeO₂ (2 equiv), Glacial Acetic Acid, Microwave, 150 °C1 second (hold time)40-70[6]
Biological Activity of Naphthoquinone Derivatives
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Lapachol oximeHL-60 (leukemia)10.20[13]
β-lapachone oximeHL-60 (leukemia)3.84[13]
5-acetoxy-1,4-naphthoquinoneIGROV-1 (ovarian)7.54[1]
Kirschsteinin (a dimeric naphthoquinone)MDA-MB-435 (melanoma), MDA-MB-231 (breast), OVCAR3 (ovarian)1 - 20[14]

Experimental Workflow and Mechanism of Action Diagram

G cluster_workflow Synthesis Workflow A This compound B Microwave Reactor (SeO2, Acetic Acid, 150°C, 1s) A->B C Crude Product B->C D Filtration (Celite) C->D E Flash Chromatography D->E F 5,7-Dimethyl-1,2-naphthoquinone E->F

Caption: Workflow for the synthesis of 5,7-dimethyl-1,2-naphthoquinone.

G cluster_pathway Proposed Mechanism of Action Naphthoquinone Naphthoquinone Derivative ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS MAPK MAPK Pathway Modulation Naphthoquinone->MAPK Akt_STAT3 Akt/STAT3 Pathway Inhibition Naphthoquinone->Akt_STAT3 OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath MAPK->Apoptosis Akt_STAT3->Apoptosis

Caption: General mechanism of anticancer action for naphthoquinones.

II. Proposed Synthesis of Bioactive Coumarin Derivatives

The proposed synthesis involves a two-step process: a Baeyer-Villiger oxidation of the tetralone to form a lactone, followed by a dehydrogenation to create the coumarin's characteristic α,β-unsaturated lactone ring system.

Proposed Experimental Protocol: Synthesis of a 5,7-Dimethyl-dihydrocoumarin derivative and subsequent dehydrogenation

Step 1: Baeyer-Villiger Oxidation to form the Dihydrocoumarin Derivative

This protocol is a general representation of a Baeyer-Villiger oxidation, which would require optimization for this specific substrate.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and drying

Procedure:

  • Dissolve this compound in CH₂Cl₂ in a round-bottom flask and cool the solution in an ice bath.

  • Add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ dropwise to the cooled tetralone solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic layer sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lactone (a dihydrocoumarin derivative) by column chromatography.

Step 2: Dehydrogenation to form the Coumarin Derivative

This protocol is a general method for dehydrogenation and would need to be optimized.

Materials:

  • 5,7-Dimethyl-dihydrocoumarin derivative from Step 1

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • High-boiling point solvent (e.g., diphenyl ether, decalin)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the dihydrocoumarin derivative and the Pd/C catalyst in a suitable high-boiling solvent.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure (if possible) or purify the product directly from the reaction mixture by crystallization or column chromatography.

Logical Relationship Diagram for Proposed Coumarin Synthesis

G cluster_synthesis Proposed Synthesis of a Coumarin Derivative Start This compound Step1 Baeyer-Villiger Oxidation (e.g., m-CPBA) Start->Step1 Intermediate Dihydrocoumarin Intermediate (Lactone) Step1->Intermediate Step2 Dehydrogenation (e.g., Pd/C, heat) Intermediate->Step2 Product 5,7-Dimethylcoumarin Derivative Step2->Product

Caption: Proposed synthetic route to a 5,7-dimethylcoumarin derivative.

Disclaimer: The proposed synthesis for the coumarin derivative is based on general chemical principles and has not been specifically reported for this compound in the reviewed literature. Experimental conditions would require optimization.

These application notes serve as a guide for the utilization of this compound in the synthesis of potentially bioactive molecules. Further research is encouraged to explore the full therapeutic potential of these and other derivatives.

References

Application Notes and Protocols for the Reduction of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted tetralone derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules. The reduction of its ketone functional group to a secondary alcohol, yielding 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, is a critical transformation in the development of new therapeutic agents. This document provides detailed protocols for two common and effective methods for this reduction: sodium borohydride reduction and catalytic hydrogenation. The choice of method may depend on factors such as desired stereoselectivity, functional group tolerance, and available laboratory equipment.

Chemical Transformation

The reduction of this compound to 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a nucleophilic addition of a hydride ion to the carbonyl carbon.

G start This compound product 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol start->product Reduction reagent1 1. NaBH4, Methanol reagent1->start reagent2 2. H2, Pd/C, Ethanol reagent2->start

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Protocols

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂)
Catalyst Not ApplicablePalladium on Carbon (Pd/C)
Solvent MethanolEthanol
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-4 bar
Reaction Time 1-3 hours4-24 hours
Typical Yield >90% (Estimated based on similar reductions)>95% (Estimated based on similar reductions)
Work-up Quenching with acid, extractionFiltration of catalyst, solvent evaporation
Safety Flammable solvent, NaBH₄ reacts with waterFlammable solvent and gas, handling of pyrophoric catalyst

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride

This protocol describes the reduction of the ketone functionality using the mild and selective reducing agent, sodium borohydride.[1][2]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of tetralone) and cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (check pH).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be purified by column chromatography on silica gel if necessary.

G A Dissolve Tetralone in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at RT C->D E Quench with HCl D->E F Evaporate Methanol E->F G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Evaporate Solvent H->I J Purify Product I->J

Caption: Workflow for Sodium Borohydride Reduction.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol employs catalytic hydrogenation for the reduction, which often provides high yields and clean reactions.[3]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol (20 mL per gram of tetralone).

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution. Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar or a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction time can vary from 4 to 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

G A Dissolve Tetralone in Ethanol B Add Pd/C Catalyst A->B C Setup Hydrogenation Apparatus B->C D Evacuate & Fill with H2 C->D E Stir under H2 Pressure D->E F Filter Catalyst E->F G Evaporate Solvent F->G H Purify Product G->H

Caption: Workflow for Catalytic Hydrogenation.

Product Characterization

The resulting 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the disappearance of the ketone and the appearance of the alcohol proton and the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR: To confirm the conversion of the carbonyl carbon signal to a signal corresponding to a carbon-bearing a hydroxyl group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch and the appearance of a broad O-H stretch.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Palladium on carbon can be pyrophoric. Do not allow the dry catalyst to come into contact with air. Handle as a slurry or under an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources near the hydrogenation setup.

Disclaimer

These protocols are intended for use by trained chemists. The reaction conditions, particularly for catalytic hydrogenation, may need to be optimized for specific equipment and scales. It is the responsibility of the user to ensure that all safety precautions are followed.

References

Application of 5,7-Dimethyl-1-tetralone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted bicyclic aromatic ketone that serves as a versatile scaffold and key intermediate in the synthesis of various biologically active molecules. Its structural framework is amenable to chemical modifications, providing a platform for the development of novel therapeutic agents. While direct medicinal applications of this compound are not extensively documented, its primary role in medicinal chemistry is as a foundational building block for the synthesis of more complex compounds, including coumarin and naphthoquinone derivatives. These resulting molecules have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides an overview of the application of this compound in the synthesis of medicinally relevant compounds, along with detailed experimental protocols and data presentation.

Synthetic Applications

This compound is a valuable starting material for the synthesis of several classes of compounds with established medicinal properties.

Synthesis of Coumarin Derivatives

Coumarins are a class of benzopyrone compounds that exhibit diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects. This compound can be utilized in multi-step synthetic pathways to generate novel coumarin derivatives.

Synthesis of Naphthoquinone Derivatives

Naphthoquinones are another important class of compounds known for their significant biological activities, particularly their anticancer and antimicrobial properties. This compound can be oxidized to form 5,7-dimethyl-1,2-naphthoquinones, which can then be further modified to explore structure-activity relationships. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and cell death in cancer cells.

Synthesis of Chalcone-Based Tetralone Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide array of biological activities, including anticancer and antimicrobial effects. The tetralone scaffold can be condensed with various aromatic aldehydes to produce chalcone-based derivatives. While specific studies starting from this compound are not prevalent, the general synthesis provides a pathway to novel bioactive compounds.

Data Presentation

The following table summarizes the anticancer activity of methoxy-substituted tetralone-based chalcone derivatives against the MCF-7 breast cancer cell line, demonstrating the potential of compounds derived from a tetralone scaffold.

Compound CodeSubstituentsConcentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
PMMD R1=OCH3, R2=OCH3, R3=H62.548.20> 62.5
TMMD R1=OCH3, R2=OCH3, R3=OCH315.652.33~15.6
HMMD R1=OH, R2=OCH3, R3=H12550.46~125

Experimental Protocols

Protocol 1: Synthesis of Tetralone-Based Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone derivatives from a tetralone precursor and a substituted benzaldehyde.

Materials:

  • α-Tetralone (or this compound)

  • Substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Ice-cold water

  • Acetone

  • Ethyl methyl ketone

Procedure:

  • Dissolve an equimolar amount of the tetralone (e.g., 0.015 mol) and the substituted benzaldehyde (e.g., 0.015 mol) in 100 mL of ethanol with stirring.

  • Slowly add 10% NaOH solution to the mixture and continue stirring for 24 hours at room temperature.

  • Add ice-cold water to the resulting precipitate and filter the mixture.

  • Dry the filtrate and recrystallize it from a 1:1 mixture of acetone and ethyl methyl ketone.

  • Harvest the resulting crystals after several days.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., VERO) for cytotoxicity comparison

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized tetralone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 3.9 to 1000 µg/mL) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Logical Relationship of this compound Application

G This compound This compound Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate Serves as Coumarin Derivatives Coumarin Derivatives Synthetic Intermediate->Coumarin Derivatives Leads to Naphthoquinone Derivatives Naphthoquinone Derivatives Synthetic Intermediate->Naphthoquinone Derivatives Leads to Chalcone-based Derivatives Chalcone-based Derivatives Synthetic Intermediate->Chalcone-based Derivatives Leads to Biological Activity Biological Activity Coumarin Derivatives->Biological Activity Naphthoquinone Derivatives->Biological Activity Chalcone-based Derivatives->Biological Activity

Caption: Role of this compound in synthesis.

Experimental Workflow for Anticancer Drug Screening

G cluster_synthesis Synthesis cluster_assay Biological Evaluation Start This compound Reaction Chemical Synthesis (e.g., Claisen-Schmidt) Start->Reaction Product Tetralone Derivative Reaction->Product Treatment Treatment with Derivative Product->Treatment CellCulture Cancer Cell Culture (e.g., MCF-7) CellCulture->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50) MTT->Data

Caption: Workflow from synthesis to anticancer evaluation.

Potential Signaling Pathway Modulation by Tetralone Derivatives

G Tetralone_Derivative Tetralone Derivative ROS Reactive Oxygen Species (ROS) Generation Tetralone_Derivative->ROS PI3K_Akt PI3K/Akt Pathway Tetralone_Derivative->PI3K_Akt Inhibition Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest mTOR mTOR PI3K_Akt->mTOR mTOR->Cell_Cycle_Arrest

Caption: Potential mechanisms of action for tetralone derivatives.

Application Notes and Protocols for Microwave-Assisted Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 5,7-dimethyl-1,2-naphthoquinone from 5,7-Dimethyl-1-tetralone. This method offers a significant reduction in reaction time compared to conventional heating methods.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic compounds and derivatives with potential applications in medicinal chemistry. One such derivative, 5,7-dimethyl-1,2-naphthoquinone, belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities. Microwave-assisted organic synthesis provides a rapid and efficient method for the preparation of these valuable compounds, often leading to higher yields and cleaner reactions in significantly shorter times.[1] This protocol details the microwave-assisted oxidation of this compound to 5,7-dimethyl-1,2-naphthoquinone using selenium dioxide.

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of 5,7-dimethyl-1,2-naphthoquinone.

Starting MaterialReagentSolventMicrowave PowerTemperatureTimeYield (%)
This compoundSelenium dioxideGlacial Acetic Acid300 W (max)150 °C1 s (hold time)40-70

Experimental Protocols

Microwave-Assisted Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

This protocol describes the selective oxidation of this compound to 5,7-dimethyl-1,2-naphthoquinone using microwave irradiation.[1]

Materials:

  • This compound (174 mg, 1 mmol)

  • Finely ground selenium dioxide (220 mg, 2 mmol)

  • Glacial acetic acid (1 mL)

  • Microwave vessel (oven-dried)

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • To an oven-dried microwave vessel equipped with a magnetic stirrer, add this compound (174 mg, 1 mmol), finely ground selenium dioxide (220 mg, 2 mmol), and glacial acetic acid (1 mL).[1]

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture with microwave heating to a set temperature of 150 °C with a maximum power of 300 W. The reaction is held at this temperature for 1 second.[1]

  • After irradiation, allow the reaction vessel to cool to room temperature (approximately 20 minutes).

  • Upon cooling, a precipitate of black selenium will be observed.

  • Filter the crude reaction mixture to remove the precipitated selenium. The resulting filtrate contains the crude product.

  • For higher purity, the crude material can be purified by flash chromatography.

Biological Activity and Signaling Pathways of Naphthoquinones

Naphthoquinone derivatives are a significant class of compounds with a wide range of biological activities, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Notably, many 1,4-naphthoquinone derivatives have demonstrated potent anticancer activity.[2][3] These compounds can induce cancer cell death through multiple molecular pathways, including the inhibition of signaling pathways like STAT3 and NF-κB.[2] Furthermore, some naphthoquinones can generate reactive oxygen species (ROS) within cancer cells, leading to apoptosis.[2] The cytotoxic effects of certain naphthoquinones have been shown to be comparable to or even exceed those of established chemotherapy agents like doxorubicin.[2]

Besides their anticancer properties, naphthoquinones also exhibit antifungal and anti-inflammatory activities.[4][5] Their ability to interfere with topoisomerase enzymes and act as bioreductive alkylating agents contributes to their broad spectrum of biological effects.[5]

Diagram: Naphthoquinone-Induced Cancer Cell Apoptosis Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by naphthoquinone derivatives, leading to apoptosis in cancer cells.

G Naphthoquinone Naphthoquinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphthoquinone->ROS induces STAT3 STAT3 Pathway Naphthoquinone->STAT3 inhibits NFkB NF-κB Pathway Naphthoquinone->NFkB inhibits Apoptosis Apoptosis ROS->Apoptosis triggers STAT3->Apoptosis promotes survival (inhibition leads to apoptosis) NFkB->Apoptosis promotes survival (inhibition leads to apoptosis)

Caption: Naphthoquinone-induced apoptosis pathway.

References

Application Notes and Protocols: Experimental Procedure for the Oxidation of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the oxidation of 5,7-Dimethyl-1-tetralone to its corresponding naphthol derivative, 5,7-Dimethyl-1-naphthol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol described herein utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an efficient and selective oxidizing agent for the aromatization of the tetralone ring. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and visualizations of the reaction pathway and experimental workflow.

Introduction

The oxidation of tetralones to naphthols is a fundamental transformation in organic synthesis, providing access to a wide range of aromatic compounds. Naphthol derivatives are prevalent structural motifs in many natural products and synthetic compounds with significant biological activities. This compound is a valuable starting material, and its efficient oxidation to 5,7-Dimethyl-1-naphthol is of considerable interest in medicinal chemistry and drug discovery. Various oxidizing agents have been employed for this purpose, including chromium trioxide and potassium permanganate. However, these reagents are often associated with harsh reaction conditions and the generation of toxic byproducts.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a superior reagent for the dehydrogenation of hydroaromatic compounds, including the aromatization of tetralones.[1][2][3] DDQ offers several advantages, such as high reactivity, selectivity, and milder reaction conditions, often leading to higher yields and cleaner reaction profiles.[1][2] This protocol details the use of DDQ for the efficient oxidation of this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compoundC₁₂H₁₄O174.24-13621-25-5
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)C₈Cl₂N₂O₂227.01Yellow to orange powder84-58-2
5,7-Dimethyl-1-naphtholC₁₂H₁₂O172.22-31706-76-0
2,3-Dichloro-5,6-dicyanohydroquinone (DDHQ)C₈H₂Cl₂N₂O₂229.02Pale yellow solid4640-39-5

Table 2: Proposed Reaction Parameters

ParameterValueNotes
Stoichiometry (Tetralone:DDQ)1 : 1.1A slight excess of DDQ is recommended to ensure complete conversion.
SolventDioxane or BenzeneAnhydrous conditions are preferred.
Concentration0.1 M
TemperatureReflux (approx. 101 °C for dioxane)
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC.
Theoretical YieldBased on 100% conversion
Expected Yield80 - 95%Based on literature for similar substrates.

Experimental Protocols

Protocol 1: Oxidation of this compound using DDQ

This protocol describes the aromatization of this compound to 5,7-Dimethyl-1-naphthol using DDQ as the oxidizing agent.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dioxane (or benzene)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dioxane to dissolve the starting material (to a concentration of approximately 0.1 M).

  • Reagent Addition: Add DDQ (1.1 eq) to the solution. The solution will likely turn dark in color.

  • Reaction: Heat the reaction mixture to reflux and maintain stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours. The disappearance of the starting material and the formation of a new, more polar spot corresponding to the naphthol product, along with the precipitation of the hydroquinone byproduct (DDHQ), indicates the reaction is proceeding.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated DDHQ. Wash the solid with a small amount of cold dioxane or dichloromethane. c. Combine the filtrate and washings and dilute with dichloromethane. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,7-Dimethyl-1-naphthol as a solid.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Mechanism

The oxidation of this compound with DDQ is believed to proceed through a hydride transfer mechanism. The tetralone first enolizes to form a more reactive enol intermediate. DDQ then abstracts a hydride from the enol, leading to a stabilized carbocation. Subsequent proton loss results in the formation of the aromatic naphthol product and the reduced hydroquinone (DDHQ).

ReactionMechanism cluster_start Step 1: Enolization cluster_oxidation Step 2: Oxidation cluster_product Step 3: Aromatization Tetralone This compound Enol Enol Intermediate Tetralone->Enol Tautomerization DDQ DDQ Carbocation Carbocation Intermediate Enol->Carbocation Hydride Abstraction DDHQ DDHQ Naphthol 5,7-Dimethyl-1-naphthol Carbocation->Naphthol Proton Loss ExperimentalWorkflow start Start reactants Combine this compound and DDQ in Dioxane start->reactants reflux Reflux Reaction Mixture (12-24h) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Reaction Workup: - Filter DDHQ - Wash with NaHCO3 & Brine - Dry and Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

References

5,7-Dimethyl-1-tetralone: A Versatile Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,7-Dimethyl-1-tetralone is a valuable bicyclic ketone that serves as a versatile starting material and intermediate in the synthesis of a variety of natural products and their analogs. Its rigid scaffold, featuring a reactive ketone and an aromatic ring amenable to further functionalization, makes it an attractive building block for medicinal chemists and researchers in drug development. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in the preparation of key derivatives, including naphthoquinones and coumarins, which are precursors to or structural components of various biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[1][2]
Molecular Weight 174.24 g/mol [1][2]
CAS Number 13621-25-5[3]
Appearance Solid[4]
¹H NMR (CDCl₃) δ (ppm): 7.15-7.24 (m, 2H), 4.66 (s, 2H), 4.55 (br, 4H), 2.75 (brs, 1H), 1.50 (s, 9H)[5]
¹³C NMR (CDCl₃) δ (ppm): 155.28, 141.29, 138.16, 137.05, 126.94, 123.29, 121.96, 80.52, 65.59, 52.79, 52.47, 29.17[5]

Application I: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(3,5-dimethylphenyl)butanoic acid. This acid can be prepared from 3,5-dimethylbenzaldehyde through a series of standard organic transformations. The cyclization is typically promoted by a strong acid catalyst.

Logical Workflow for the Synthesis of this compound

G cluster_0 Preparation of 4-(3,5-dimethylphenyl)butanoic acid cluster_1 Intramolecular Friedel-Crafts Acylation start 3,5-Dimethylbenzaldehyde step1 Wittig or Horner-Wadsworth-Emmons olefination start->step1 intermediate1 Ethyl 4-(3,5-dimethylphenyl)but-2-enoate step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Ethyl 4-(3,5-dimethylphenyl)butanoate step2->intermediate2 step3 Saponification (e.g., NaOH, H₂O/EtOH) intermediate2->step3 product1 4-(3,5-dimethylphenyl)butanoic acid step3->product1 product1_c 4-(3,5-dimethylphenyl)butanoic acid step4 Activation (e.g., SOCl₂) product1_c->step4 intermediate3 4-(3,5-dimethylphenyl)butanoyl chloride step4->intermediate3 step5 Friedel-Crafts Cyclization (e.g., AlCl₃) intermediate3->step5 final_product This compound step5->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative procedure based on general methods for intramolecular Friedel-Crafts acylation to form tetralones[6][7].

Materials:

  • 4-(3,5-dimethylphenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 4-(3,5-dimethylphenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(3,5-dimethylphenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane to 0 °C in an ice bath. To this suspension, add a solution of the crude 4-(3,5-dimethylphenyl)butanoyl chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Starting MaterialReagents and ConditionsProductYield (%)
4-(3,5-dimethylphenyl)butanoic acid1. SOCl₂, reflux; 2. AlCl₃, DCM, 0 °C to rtThis compoundNot specified (representative)

Application II: Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

This compound can be selectively oxidized to the corresponding 1,2-naphthoquinone using selenium dioxide under microwave irradiation. Naphthoquinones are a class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[8][9][10][11].

Reaction Workflow

G start This compound reagents SeO₂, Glacial Acetic Acid start->reagents conditions Microwave Irradiation 150 °C, 1 s reagents->conditions product 5,7-Dimethyl-1,2-naphthoquinone conditions->product

Caption: Microwave-assisted synthesis of 5,7-dimethyl-1,2-naphthoquinone.

Experimental Protocol: Microwave-assisted Synthesis of 5,7-Dimethyl-1,2-naphthoquinone

This protocol is adapted from a literature procedure for the microwave-assisted selenium dioxide oxidation of 1-tetralones.

Materials:

  • This compound

  • Selenium dioxide (SeO₂), finely ground

  • Glacial acetic acid

  • Microwave synthesis reactor

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To an oven-dried microwave vessel equipped with a magnetic stirrer, add this compound (174 mg, 1 mmol), finely ground selenium dioxide (220 mg, 2 mmol), and glacial acetic acid (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave heating to a set temperature of 150 °C with a maximum power of 300 W and a hold time of 1 second.

  • Allow the reaction vessel to cool to room temperature.

  • Filter the reaction mixture to remove the precipitated black selenium.

  • The filtrate, containing the crude product of approximately 85-90% purity, can be used directly for some applications or further purified by flash chromatography if higher purity is required.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundSeO₂, Glacial Acetic Acid, Microwave, 150 °C, 1 s5,7-Dimethyl-1,2-naphthoquinone40-70

Application III: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

This compound can serve as a precursor for the synthesis of coumarin derivatives through reactions like the Knoevenagel condensation with active methylene compounds. Coumarins are a large class of natural products and synthetic compounds with diverse pharmacological properties[12].

Generalized Reaction Scheme

G start This compound product Coumarin Derivative start->product reagent Active Methylene Compound (e.g., Ethyl Cyanoacetate) reagent->product catalyst Base Catalyst (e.g., Piperidine, DBU) catalyst->product

Caption: General scheme for coumarin synthesis from this compound.

Experimental Protocol: Knoevenagel Condensation (Representative)

This is a representative protocol based on general procedures for the Knoevenagel condensation of ketones with active methylene compounds[3][13][14][15].

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Starting MaterialReagents and ConditionsProductYield (%)
This compoundEthyl cyanoacetate, Piperidine, Ethanol, RefluxEthyl 2-cyano-2-(5,7-dimethyl-3,4-dihydronaphthalen-1-yl)acetateNot specified (representative)

Application in the Total Synthesis of Aristelegone A

This compound is a key structural motif found in several natural products, including Aristelegone A, a compound isolated from Aristolochia elegans[16][17][18]. The total synthesis of Aristelegone A often involves the construction of a substituted tetralone core, highlighting the importance of tetralone derivatives as advanced intermediates in natural product synthesis. The synthesis typically involves a Friedel-Crafts cyclization to form the tetralone ring, followed by further functionalization to achieve the final natural product structure[16].

Disclaimer: The provided protocols are for informational purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all necessary safety precautions.

References

Application Notes and Protocols for the Characterization of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 5,7-Dimethyl-1-tetralone, a key intermediate in the synthesis of various organic compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural features of this compound.

Compound Information

This compound is an aromatic ketone with the following properties:

PropertyValueSource
CAS Number 13621-25-5[1][2]
Molecular Formula C₁₂H₁₄O[1][2]
Molecular Weight 174.24 g/mol [1][2]
Appearance Solid[1]
Melting Point 48-50 °C[1]
Boiling Point 98-100 °C at 0.2 mmHg[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The following table outlines the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of similar structures, such as 1-tetralone and other methylated derivatives.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-8
~7.0s1HH-6
~2.9t2HH-4
~2.6t2HH-2
~2.3s3HC5-CH₃
~2.2s3HC7-CH₃
~2.1p2HH-3

Note: Predicted values. Actual experimental values may vary.

The predicted chemical shifts for the carbon atoms are provided below.

Chemical Shift (δ, ppm)Carbon Assignment
~198C-1 (C=O)
~145C-4a
~140C-5
~138C-7
~132C-8a
~129C-8
~127C-6
~39C-2
~30C-4
~23C-3
~21C7-CH₃
~20C5-CH₃

Note: Predicted values. Actual experimental values may vary.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the internal standard (TMS at δ 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with spectra of related compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment integrate->assign report report assign->report Final Report

Interpreting functional groups from IR peaks.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
174[M]⁺ (Molecular Ion)
159[M - CH₃]⁺
146[M - C₂H₄]⁺ (McLafferty rearrangement)
131[M - CH₃ - CO]⁺
118[M - C₂H₄ - CO]⁺

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique and energy.

Instrumentation:

  • A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Conditions (Representative):

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Propose fragmentation pathways for the major fragment ions.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for in-process control during synthesis.

High-Performance Liquid Chromatography (HPLC)
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific system, but should be well-resolved from impurities.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards and sample solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and response.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography (GC)

A GC method, as described in the Mass Spectrometry section, can also be used for purity assessment with a Flame Ionization Detector (FID).

ParameterCondition
Column Non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Injection Volume 1 µL (split or splitless, depending on concentration)

Conclusion

The combination of NMR, IR, and mass spectrometry provides a robust toolkit for the unambiguous structural confirmation of this compound. Chromatographic methods such as HPLC and GC are essential for determining the purity of the compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working with this important chemical intermediate. It is recommended to acquire experimental data on a reference standard to confirm the predicted spectral features.

References

Application Notes and Protocols: Derivatization of 5,7-Dimethyl-1-tetralone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1-tetralone is a substituted bicyclic aromatic ketone that presents a valuable scaffold for the development of novel bioactive molecules. Its rigid framework and the presence of a reactive ketone functional group make it an attractive starting material for the synthesis of a diverse library of derivatives for biological screening. The dimethyl substitution pattern on the aromatic ring can influence the lipophilicity, metabolic stability, and target-binding interactions of the resulting compounds. This document provides detailed application notes and experimental protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds. While specific biological activity data for derivatives of this compound is not extensively reported in the public domain, the protocols and strategies outlined below are based on established chemical transformations of the 1-tetralone core and general practices in drug discovery.

Synthetic Strategies for Derivatization

The chemical reactivity of this compound is primarily centered around the ketone moiety and the adjacent α-methylene position. These sites allow for a variety of chemical modifications to introduce diverse functional groups and build molecular complexity.

A general workflow for the derivatization and screening process is outlined below:

Derivatization_Workflow A This compound B Derivatization Reactions (e.g., Aldol, Grignard, Reductive Amination) A->B C Library of Derivatives B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biological Screening Cascade D->E F Hit Identification & Validation E->F G Lead Optimization F->G Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A High-Throughput Screening (HTS) Single concentration, target-based or phenotypic assay B Dose-Response Assays (Determine IC50/EC50) A->B C Selectivity & Specificity Assays (Counter-screens against related targets) B->C D Cell-based Assays (Assess cellular potency, toxicity) C->D E Mechanism of Action Studies D->E Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p IkB_p->IkB Degradation DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Transcription DNA->Gene

Scale-up Synthesis of 5,7-Dimethyl-1-tetralone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 5,7-Dimethyl-1-tetralone, a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. The described methodology follows a robust and scalable three-step sequence, commencing with the Friedel-Crafts acylation of m-xylene, followed by a Clemmensen reduction, and culminating in an intramolecular Friedel-Crafts cyclization.

Introduction

This compound is a bicyclic aromatic ketone whose structural motif is present in a variety of biologically active molecules. Its synthesis is of significant interest to the medicinal and organic chemistry communities. The protocol outlined herein is designed for scalability and reproducibility, providing researchers with a reliable method for obtaining this key synthetic building block.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Intramolecular Friedel-Crafts Cyclization reagents m_xylene m-Xylene intermediate1 4-(3,5-dimethylphenyl)-4-oxobutanoic acid m_xylene->intermediate1 AlCl3, CS2 succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate1 intermediate1_2 4-(3,5-dimethylphenyl)-4-oxobutanoic acid intermediate2 4-(3,5-dimethylphenyl)butanoic acid intermediate2_2 4-(3,5-dimethylphenyl)butanoic acid intermediate1_2->intermediate2 Zn(Hg), HCl, Toluene final_product This compound intermediate2_2->final_product 1. SOCl2 2. AlCl3, CS2

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This procedure outlines the acylation of m-xylene with succinic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • m-Xylene

  • Succinic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.2 eq) to carbon disulfide.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • A solution of m-xylene (1.0 eq) and succinic anhydride (1.0 eq) in carbon disulfide is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then carefully poured onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The carbon disulfide is removed by distillation.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with a 5% sodium bicarbonate solution.

  • The aqueous bicarbonate layer is collected and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (g) for 0.5 mol scale
m-Xylene1.0106.1753.1
Succinic Anhydride1.0100.0750.0
Aluminum Chloride2.2133.34146.7
ProductTheoretical Yield (g)Expected Yield (%)
4-(3,5-dimethylphenyl)-4-oxobutanoic acid103.185-95
Step 2: Synthesis of 4-(3,5-dimethylphenyl)butanoic acid (Clemmensen Reduction)

This protocol describes the reduction of the keto group in 4-(3,5-dimethylphenyl)-4-oxobutanoic acid to a methylene group.

Materials:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Zinc amalgam is prepared by stirring zinc granules with a 5% mercuric chloride solution for 10 minutes, followed by decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, the zinc amalgam, water, and concentrated hydrochloric acid are added.

  • A solution of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid in toluene is added to the flask.

  • The mixture is heated to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium chloride solution, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (g) for 0.4 mol scale
4-(3,5-dimethylphenyl)-4-oxobutanoic acid1.0206.2482.5
Zinc (granulated)-65.38150
Mercuric Chloride-271.515
Concentrated HCl-36.46300 mL
Toluene-92.14200 mL
ProductTheoretical Yield (g)Expected Yield (%)
4-(3,5-dimethylphenyl)butanoic acid76.970-85
Step 3: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)

This final step involves the cyclization of 4-(3,5-dimethylphenyl)butanoic acid to form the tetralone ring.

Materials:

  • 4-(3,5-dimethylphenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Benzene

  • Water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, 4-(3,5-dimethylphenyl)butanoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq).

  • The mixture is gently warmed on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases.

  • Excess thionyl chloride is removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in carbon disulfide and cooled in an ice bath.

  • Anhydrous aluminum chloride (1.1 eq) is added portion-wise with stirring.

  • The reaction mixture is then warmed to reflux for 1-2 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid.

  • The mixture is steam distilled to remove the carbon disulfide.

  • The aqueous residue is extracted with benzene.

  • The combined benzene extracts are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount (g) for 0.3 mol scale
4-(3,5-dimethylphenyl)butanoic acid1.0192.2557.7
Thionyl Chloride1.2118.9742.8
Aluminum Chloride1.1133.3444.0
ProductTheoretical Yield (g)Expected Yield (%)
This compound52.380-90

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Intramolecular Friedel-Crafts Cyclization s1_start Mix m-xylene and succinic anhydride in CS2 s1_add Add dropwise to AlCl3 suspension at 0-5 °C s1_start->s1_add s1_stir Stir at room temperature for 12h s1_add->s1_stir s1_quench Quench with ice and HCl s1_stir->s1_quench s1_distill Distill off CS2 s1_quench->s1_distill s1_extract Extract with diethyl ether s1_distill->s1_extract s1_wash Wash with NaHCO3 solution s1_extract->s1_wash s1_acidify Acidify aqueous layer with HCl s1_wash->s1_acidify s1_filter Filter and dry the product s1_acidify->s1_filter s1_product 4-(3,5-dimethylphenyl)-4-oxobutanoic acid s1_filter->s1_product s2_start Prepare Zn(Hg) amalgam s1_product->s2_start s2_add Add amalgam, water, HCl, and substrate solution s2_start->s2_add s2_reflux Reflux for 24-48h s2_add->s2_reflux s2_separate Separate organic layer s2_reflux->s2_separate s2_extract Extract aqueous layer with ether s2_separate->s2_extract s2_wash Wash combined organics and dry s2_extract->s2_wash s2_evaporate Evaporate solvent s2_wash->s2_evaporate s2_product 4-(3,5-dimethylphenyl)butanoic acid s2_evaporate->s2_product s3_start React butanoic acid with SOCl2 s2_product->s3_start s3_remove_socl2 Remove excess SOCl2 s3_start->s3_remove_socl2 s3_dissolve Dissolve acid chloride in CS2 s3_remove_socl2->s3_dissolve s3_add_alcl3 Add AlCl3 portion-wise s3_dissolve->s3_add_alcl3 s3_reflux Reflux for 1-2h s3_add_alcl3->s3_reflux s3_quench Quench with ice and HCl s3_reflux->s3_quench s3_distill Steam distill CS2 s3_quench->s3_distill s3_extract Extract with benzene s3_distill->s3_extract s3_wash Wash and dry organic extracts s3_extract->s3_wash s3_purify Evaporate solvent and vacuum distill s3_wash->s3_purify s3_product This compound s3_purify->s3_product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Carbon disulfide is highly flammable and toxic.

  • Thionyl chloride is corrosive and a lachrymator.

  • Concentrated hydrochloric acid is corrosive.

  • Handle mercury compounds with extreme caution and in accordance with institutional safety guidelines.

This protocol provides a comprehensive guide for the successful scale-up synthesis of this compound. The reaction conditions provided are based on established chemical principles and analogous transformations, and may require minor optimization depending on the specific laboratory setup and scale.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-1-tetralone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is a two-step process. It begins with the Friedel-Crafts acylation of m-xylene with succinic anhydride to form an intermediate, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. This is followed by an intramolecular Friedel-Crafts cyclization (or acylation) to yield this compound.[1]

Q2: Which catalysts are typically used for the intramolecular cyclization step?

A2: A range of catalysts can be employed for the ring-closing reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are effective, particularly when starting from the corresponding acid chloride. Protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used to directly cyclize the carboxylic acid intermediate.[2]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters include the purity of starting materials (especially the dryness of reagents and solvents), reaction temperature, and the choice of catalyst. For the initial Friedel-Crafts acylation, maintaining a low temperature is crucial to minimize side reactions. For the cyclization, ensuring a sufficiently strong acid catalyst and adequate temperature is necessary for complete conversion.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through a combination of techniques. An initial aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. This is often followed by extraction with an organic solvent. For high purity, column chromatography on silica gel or vacuum distillation are effective methods. Recrystallization can also be employed if the product is a solid at room temperature and a suitable solvent system is found.

Troubleshooting Guide

Issue 1: Low yield in the initial Friedel-Crafts acylation of m-xylene.

Potential Cause Troubleshooting Recommendation
Moisture in reagents or glassware Ensure all glassware is oven-dried before use. Use anhydrous aluminum chloride and a dry solvent (e.g., nitrobenzene or carbon disulfide).
Suboptimal reaction temperature The reaction is exothermic. Maintain a low temperature (0-5 °C) during the addition of aluminum chloride to prevent side reactions and polysubstitution.
Incorrect stoichiometry of reagents Use a slight excess of m-xylene and at least two equivalents of AlCl₃ per equivalent of succinic anhydride. The catalyst complexes with both the carbonyl group of the anhydride and the resulting ketone.
Inefficient stirring Vigorous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture.

Issue 2: Incomplete or low-yield intramolecular cyclization.

Potential Cause Troubleshooting Recommendation
Insufficiently strong acid catalyst For direct cyclization of the carboxylic acid, ensure the polyphosphoric acid (PPA) is of good quality and sufficiently heated, or use a strong acid like methanesulfonic acid (MSA). If using the acid chloride route, ensure the AlCl₃ is active.
Reaction temperature is too low or reaction time is too short Intramolecular cyclization often requires elevated temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Presence of water Water will deactivate the acid catalyst. Ensure the intermediate carboxylic acid is thoroughly dried before the cyclization step.

Issue 3: Formation of significant byproducts.

Potential Cause Troubleshooting Recommendation
Isomer formation Friedel-Crafts acylation on m-xylene can potentially lead to acylation at different positions. Using a suitable solvent and maintaining a low temperature can improve regioselectivity.
Polymerization/tar formation This is often due to excessively high reaction temperatures, especially during the addition of a strong Lewis acid like AlCl₃. Add the catalyst portion-wise at a low temperature.
Intermolecular reactions At high concentrations, the intermediate may react with another molecule instead of cyclizing. The cyclization step should be carried out under conditions that favor intramolecular reaction, which is generally the case for the formation of a six-membered ring.

Data Presentation: Comparison of Cyclization Catalysts for Tetralone Synthesis

The following table presents comparative yield data for the intramolecular cyclization of arylbutyric acids to form tetralones using different acid catalysts. While this data is for closely related analogs, it provides a useful reference for selecting a catalyst for the synthesis of this compound.

Starting Material Catalyst Reaction Conditions Yield (%)
4-Phenylbutyric acidPolyphosphoric acid (PPA)100 °C, 30 min~90
4-Phenylbutyric acidMethanesulfonic acid (MSA)110 °C, 1 h>95
4-(p-Tolyl)butyric acidAluminum chloride (AlCl₃)CS₂, reflux, 1 h (from acid chloride)~85
4-(p-Anisyl)butyric acidEaton's Reagent (P₂O₅ in MeSO₃H)Room temp, 24 h~98

Note: Yields are approximate and can vary based on specific reaction conditions and the purity of starting materials.

Experimental Protocols

Protocol 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

This protocol describes the Friedel-Crafts acylation of m-xylene with succinic anhydride.

Materials:

  • m-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 equivalents) and nitrobenzene.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of m-xylene (1.1 equivalents) and succinic anhydride (1.0 equivalent) in nitrobenzene via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 5% HCl, water, 5% NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Synthesis of this compound via Intramolecular Cyclization

This protocol describes the cyclization of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

Materials:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

Procedure using Polyphosphoric Acid (PPA):

  • Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Add the 4-(3,5-dimethylphenyl)-4-oxobutanoic acid in portions to the hot PPA.

  • After the addition is complete, continue stirring at 90-100 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

SynthesisWorkflow mXylene m-Xylene acylation Friedel-Crafts Acylation mXylene->acylation succinicAnhydride Succinic Anhydride succinicAnhydride->acylation intermediate 4-(3,5-dimethylphenyl)- 4-oxobutanoic acid cyclization Intramolecular Cyclization intermediate->cyclization tetralone This compound purification1 Workup & Purification acylation->purification1 purification2 Workup & Purification cyclization->purification2 purification1->intermediate purification2->tetralone

Caption: Synthetic workflow for this compound.

TroubleshootingLogic start Low Yield of This compound checkAcylation Check Yield of Intermediate Acid start->checkAcylation lowAcylation Low Acylation Yield checkAcylation->lowAcylation Low lowCyclization Low Cyclization Yield checkAcylation->lowCyclization Acceptable acylationCauses Potential Causes: - Moisture - Temperature too high - Incorrect stoichiometry lowAcylation->acylationCauses cyclizationCauses Potential Causes: - Inactive catalyst - Insufficient temperature/time - Water contamination lowCyclization->cyclizationCauses

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of 5,7-Dimethyl-1-tetralone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5,7-Dimethyl-1-tetralone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for the elution of this compound is a non-polar solvent system, with a gradual increase in polarity. A common choice is a mixture of hexane and ethyl acetate. Based on the polarity of the tetralone, a starting ratio of 95:5 or 90:10 (hexane:ethyl acetate) is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

Q2: My this compound is not moving off the baseline of the silica gel column. What should I do?

This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol, starting with a low percentage of methanol (e.g., 1-2%).

Q3: The separation between this compound and an impurity is poor, even though they show good separation on TLC. Why is this happening?

Several factors could contribute to this issue. You might be observing the degradation of your compound on the silica gel during the longer exposure time of column chromatography compared to TLC.[1] It is also possible that you have overloaded the column with your sample. As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel. Another possibility is that the column was not packed properly, leading to channeling and a loss of resolution.

Q4: My compound is eluting as a broad band or is tailing. How can I improve the peak shape?

Band broadening and tailing can be caused by several factors. The sample may have been loaded in a solvent that is too polar, causing it to spread before it has a chance to adsorb to the silica in a narrow band. Always dissolve your sample in the minimum amount of the initial mobile phase solvent. Tailing can also occur if the compound has secondary interactions with the acidic silica gel. In such cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape. However, for a neutral ketone like this compound, this is less likely to be the primary issue. Overloading the column is also a common cause of tailing.

Q5: How can I check if this compound is stable on silica gel?

To test for stability, you can perform a two-dimensional TLC. Spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If the compound is degrading, you will see new spots that are not on the diagonal.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Compound Eluting Eluent polarity is too low.Gradually increase the percentage of the polar solvent in your mobile phase.
Compound decomposed on the column.[1]Test for stability on silica gel using 2D TLC.[1] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Incorrect solvent system used.Double-check that you have prepared the correct eluent mixture.
Poor Separation Column overloading.Reduce the amount of sample loaded onto the column. A general rule is to use a silica gel to sample weight ratio of 50:1 to 100:1 for difficult separations.
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is generally recommended.
Co-elution of impurities with similar polarity.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
Compound Elutes Too Quickly Eluent polarity is too high.Decrease the percentage of the polar solvent in your mobile phase.
Tailing or Streaking Bands Sample was dissolved in a solvent that is too polar.Dissolve the sample in the minimum amount of the initial, less polar mobile phase. If solubility is an issue, consider dry loading.
Column is overloaded.Reduce the amount of sample loaded.
The compound is interacting with the silica gel.While less common for neutral ketones, you can try using deactivated silica gel.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Plate Preparation : Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Application : Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Development : Place a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber.

  • Visualization : Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis : Calculate the Rf value for the spot corresponding to this compound. The ideal Rf for column chromatography is between 0.2 and 0.3. Adjust the solvent ratio to achieve this Rf.

Protocol 2: Column Chromatography Purification
  • Column Preparation : Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Packing the Column : Prepare a slurry of silica gel in the initial, non-polar solvent system (determined by TLC). Pour the slurry into the column, and gently tap the column to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Elution : Carefully add the eluent to the top of the column. Begin collecting fractions. You can start with the initial non-polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) column_prep 2. Prepare Column (Slurry Pack Silica Gel) tlc->column_prep Determines starting eluent sample_prep 3. Dissolve Crude Product (Minimal Solvent) column_prep->sample_prep load_sample 4. Load Sample onto Column sample_prep->load_sample elute 5. Elute with Solvent System (Collect Fractions) load_sample->elute analyze_fractions 6. Analyze Fractions by TLC elute->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure Identify pure fractions evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Poor Separation start Poor Separation Observed check_overload Is the column overloaded? start->check_overload check_packing Was the column packed correctly? check_overload->check_packing No solution_overload Reduce sample load (e.g., 1-2% of silica weight) check_overload->solution_overload Yes check_stability Is the compound stable on silica? check_packing->check_stability Yes solution_packing Repack column carefully (use slurry method) check_packing->solution_packing No check_solvent Is the solvent system optimal? check_stability->check_solvent Yes solution_stability Use alternative stationary phase (e.g., Alumina, Deactivated Silica) check_stability->solution_stability No solution_solvent Re-optimize solvent system with TLC (try different solvent combinations) check_solvent->solution_solvent No end Improved Separation check_solvent->end Yes solution_overload->end solution_packing->end solution_stability->end solution_solvent->end

Caption: Troubleshooting flowchart for poor separation issues.

References

Technical Support Center: Synthesis of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is a multi-step synthesis beginning with the Friedel-Crafts acylation of m-xylene with succinic anhydride. This is followed by a reduction of the resulting keto acid, and finally, an intramolecular Friedel-Crafts cyclization to yield the desired tetralone.

Q2: Why is m-xylene prone to forming isomeric byproducts during the initial Friedel-Crafts acylation?

The two methyl groups on m-xylene are ortho- and para-directing. Acylation can occur at the 2-, 4-, or 6-positions relative to the methyl groups. While the 4-position is sterically favored, acylation at the 2-position can also occur, leading to the formation of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid and 4-(2,6-dimethylphenyl)-4-oxobutanoic acid, respectively. Subsequent reduction and cyclization of the undesired isomer will lead to the formation of 5,8-dimethyl-1-tetralone.

Q3: What are the critical parameters to control during the intramolecular cyclization step?

The choice and concentration of the acid catalyst (commonly polyphosphoric acid or Eaton's reagent), reaction temperature, and reaction time are crucial. Insufficiently strong acid or low temperatures may lead to an incomplete reaction, while overly harsh conditions can promote side reactions such as polymerization or dehydration.

Q4: I am having difficulty separating the desired this compound from its 5,8-dimethyl isomer. What purification techniques are recommended?

Separation of these isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be effective if there is a sufficient difference in boiling points. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is often the most reliable method for achieving high purity. Recrystallization can also be attempted if a suitable solvent system is identified.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts acylation - Inactive aluminum chloride (AlCl₃) catalyst due to moisture exposure.- Insufficient reaction time or temperature.- Poor quality of starting materials.- Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere.- Ensure the reaction is stirred vigorously and heated appropriately (e.g., reflux).- Purify starting materials (m-xylene and succinic anhydride) before use.
Formation of a significant amount of isomeric byproduct (5,8-Dimethyl-1-tetralone) - Non-optimized reaction conditions for the initial Friedel-Crafts acylation, favoring acylation at the less-hindered position of m-xylene.- Carefully control the reaction temperature during the addition of AlCl₃.- Experiment with different Lewis acid catalysts or solvent systems to improve regioselectivity.
Incomplete Clemmensen reduction - Insufficiently activated zinc amalgam.- Inadequate concentration of hydrochloric acid.- Presence of functional groups sensitive to the strongly acidic conditions.- Ensure the zinc amalgam is freshly prepared and active.- Use concentrated hydrochloric acid and maintain a sufficient excess.- Consider alternative reduction methods like the Wolff-Kishner reduction if acid-sensitive groups are present.
Low yield in the final cyclization step - Inactive or insufficient amount of polyphosphoric acid (PPA).- Reaction temperature is too low.- Insufficient reaction time.- Use fresh, properly prepared PPA.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.- Extend the reaction time.
Product decomposition or charring during cyclization - Reaction temperature is too high.- Presence of impurities that catalyze decomposition.- Reduce the reaction temperature.- Ensure the intermediate from the reduction step is sufficiently pure before proceeding with cyclization.

Data Presentation

Table 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride - Reaction Conditions and Yields

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp94
m-XyleneAlCl₃Nitrobenzene4 h0-5 °C~90

Note: Yields can vary based on the specific experimental setup and work-up procedures.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 mol) and dry nitrobenzene (500 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Addition of Reactants: A mixture of m-xylene (1.0 mol) and succinic anhydride (1.0 mol) is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture onto crushed ice (2 kg) containing concentrated hydrochloric acid (200 mL). Separate the organic layer, and extract the aqueous layer with benzene. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like a benzene-ligroin mixture.

Protocol 2: Synthesis of 4-(2,4-dimethylphenyl)butanoic acid (Clemmensen Reduction)
  • Preparation of Zinc Amalgam: To granulated zinc (200 g), add a solution of mercuric chloride (20 g) in water (300 mL) and concentrated hydrochloric acid (10 mL). Shake the mixture for 5 minutes, then decant the aqueous solution.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, water (150 mL), concentrated hydrochloric acid (350 mL), toluene (200 mL), and 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (0.5 mol).

  • Reaction: Heat the mixture to reflux for 24-30 hours, with the addition of concentrated hydrochloric acid (100 mL) every 6 hours.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with ether. Wash the combined organic layers with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Protocol 3: Synthesis of this compound (Intramolecular Cyclization)
  • Reaction Setup: In a beaker, warm polyphosphoric acid (PPA) (500 g) to 80-90 °C on a steam bath.

  • Addition of Reactant: Slowly add 4-(2,4-dimethylphenyl)butanoic acid (0.2 mol) to the hot PPA with vigorous stirring.

  • Reaction: Continue heating and stirring the mixture on the steam bath for 20-30 minutes. The reaction is exothermic and the temperature may rise to 100-110 °C.

  • Work-up: Pour the hot reaction mixture onto crushed ice (1 kg). Extract the resulting mixture with ether. Wash the ether extract with 5% sodium hydroxide solution, then with water. Dry the ether solution over anhydrous sodium sulfate and remove the ether by distillation.

  • Purification: The crude this compound is purified by vacuum distillation.

Visualizations

Synthesis_Pathway m_xylene m-Xylene intermediate_keto_acid 4-(2,4-dimethylphenyl)- 4-oxobutanoic acid m_xylene->intermediate_keto_acid Friedel-Crafts Acylation (AlCl₃) isomer_keto_acid 4-(2,6-dimethylphenyl)- 4-oxobutanoic acid m_xylene->isomer_keto_acid Side Reaction succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate_keto_acid Friedel-Crafts Acylation (AlCl₃) succinic_anhydride->isomer_keto_acid Side Reaction intermediate_acid 4-(2,4-dimethylphenyl)butanoic acid intermediate_keto_acid->intermediate_acid Clemmensen Reduction (Zn(Hg), HCl) final_product This compound intermediate_acid->final_product Intramolecular Cyclization (PPA) isomer_acid 4-(2,6-dimethylphenyl)butanoic acid isomer_keto_acid->isomer_acid Reduction isomer_product 5,8-Dimethyl-1-tetralone (Side Product) isomer_acid->isomer_product Cyclization Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify problematic step: Acylation, Reduction, or Cyclization? start->check_step acylation_issue Acylation Issues: - Low Yield - Isomer Formation check_step->acylation_issue Acylation reduction_issue Reduction Issues: - Incomplete Reaction check_step->reduction_issue Reduction cyclization_issue Cyclization Issues: - Low Yield - Decomposition check_step->cyclization_issue Cyclization acylation_solution Solutions: - Use anhydrous AlCl₃ - Control temperature - Optimize catalyst/solvent acylation_issue->acylation_solution reduction_solution Solutions: - Fresh Zn(Hg) - Sufficient HCl - Consider Wolff-Kishner reduction_issue->reduction_solution cyclization_solution Solutions: - Fresh PPA - Optimize temp/time - Purify intermediate cyclization_issue->cyclization_solution purification Purification Strategy: - Column Chromatography - Fractional Distillation acylation_solution->purification reduction_solution->purification cyclization_solution->purification

Optimization of Friedel-Crafts reaction for 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1-tetralone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to ensure successful experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the two-step synthesis of this compound: the Friedel-Crafts acylation of m-xylene with succinic anhydride, and the subsequent intramolecular cyclization.

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

Q1: Why is my yield of 3-(3,5-dimethylbenzoyl)propionic acid unexpectedly low?

A1: Low yields in this Friedel-Crafts acylation can arise from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The most common cause is the deactivation of the aluminum chloride (AlCl₃) catalyst due to moisture.[1] Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube or under an inert atmosphere). Use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened one that has been properly stored.

  • Insufficient Catalyst: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the ketone product can form a complex with AlCl₃, rendering it inactive.[1] A stoichiometric amount or a slight excess of AlCl₃ relative to succinic anhydride is typically necessary.

  • Reaction Temperature: While some solvent-free methods proceed at room temperature, traditional solvent-based reactions may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and charring. Monitor the reaction temperature closely.

  • Purity of Reagents: The purity of m-xylene and succinic anhydride is crucial. Impurities can lead to the formation of byproducts and consume the catalyst.

Q2: I'm observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity for the desired 3,5-disubstituted product?

A2: The acylation of m-xylene should predominantly yield the 2,4-dimethyl substituted product due to the ortho- and para-directing effects of the methyl groups. However, side products can form. To enhance selectivity:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Solvent: The choice of solvent can influence the regioselectivity of Friedel-Crafts reactions. While solvent-free reactions are reported to be efficient, using a non-polar solvent like carbon disulfide or a polar solvent like nitrobenzene can alter the isomer distribution. Experimentation with different solvents may be necessary to optimize for the desired isomer.

Step 2: Intramolecular Cyclization of 3-(3,5-dimethylbenzoyl)propionic Acid

Q3: My cyclization reaction with polyphosphoric acid (PPA) is resulting in a dark, tarry substance with a low yield of this compound. What is causing this?

A3: The formation of tar is a common issue in PPA-catalyzed cyclizations, often due to excessive heating or prolonged reaction times.

  • Temperature and Time Control: Carefully control the reaction temperature and time. Overheating can lead to polymerization and charring of the starting material and product. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • PPA Quality and Amount: The concentration of PPA is critical. Commercial PPA can vary in its phosphoric acid content. Using a consistent grade of PPA is important. The amount of PPA should be sufficient to act as both the catalyst and a solvent to ensure proper mixing and heat transfer.

  • Work-up Procedure: Ensure a careful work-up procedure. The reaction mixture should be quenched by pouring it onto crushed ice to hydrolyze the PPA and precipitate the product.

Q4: The cyclization reaction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

A4: Incomplete cyclization can be addressed by modifying the reaction conditions:

  • Increase Reaction Temperature or Time: Gradually increase the reaction temperature or prolong the reaction time while monitoring for the formation of byproducts by TLC.

  • Alternative Cyclizing Agents: While PPA is commonly used, other strong acids like concentrated sulfuric acid or liquid hydrogen fluoride can also effect intramolecular Friedel-Crafts acylations.[2] However, these reagents are highly corrosive and require special handling precautions.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, m-xylene undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (commonly AlCl₃) to form 3-(3,5-dimethylbenzoyl)propionic acid. This intermediate is then cyclized using a strong acid, such as polyphosphoric acid (PPA), to yield this compound. This overall transformation is an example of a Haworth synthesis.[3]

Q2: Why is anhydrous aluminum chloride necessary for the Friedel-Crafts acylation step?

A2: Anhydrous aluminum chloride is a powerful Lewis acid that is essential for generating the acylium ion electrophile from succinic anhydride.[4] If water is present, the AlCl₃ will preferentially react with it, becoming hydrated and losing its catalytic activity. This will halt the desired acylation reaction.[1]

Q3: Can I use other Lewis acids as catalysts for the acylation reaction?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃) can be used.[5] However, AlCl₃ is the most commonly employed and often the most effective for this type of reaction. The choice of catalyst can influence the reaction conditions and yield.

Q4: What is polyphosphoric acid (PPA) and why is it used for the cyclization step?

A4: Polyphosphoric acid is a mixture of phosphoric acids with the general formula H(HPO₃)nOH. It is a strong dehydrating agent and a Brønsted acid, making it an excellent reagent for intramolecular Friedel-Crafts acylations (cyclizations). It acts as both the catalyst and a solvent for the reaction.

Q5: Are there any alternative methods to reduce the keto-acid intermediate before cyclization?

A5: Yes, the keto-acid can be reduced to the corresponding alkane before cyclization. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed to reduce the ketone.[6][7][8][9] The resulting alkyl-substituted aromatic acid can then be cyclized. This sequence is a common strategy in the Haworth synthesis of polycyclic aromatic compounds.[3]

Q6: How can I purify the final product, this compound?

A6: The crude product obtained after the work-up of the cyclization reaction can be purified by several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is a common technique. Alternatively, column chromatography on silica gel can be used for higher purity.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethylbenzoyl)propionic acid

This protocol is based on a solvent-free Friedel-Crafts acylation which has been reported to be highly efficient.[4]

Materials:

  • m-Xylene (reagent grade)

  • Succinic anhydride (99%)

  • Anhydrous aluminum chloride (powdered, 99.9%)

  • Mortar and pestle

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, combine succinic anhydride (1.0 eq) and anhydrous aluminum chloride (2.0 eq) in a dry mortar.

  • Grind the mixture with a pestle for approximately 1-2 minutes until a fine, homogeneous powder is obtained.

  • Transfer the powder mixture to a dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add m-xylene (1.0 eq) to the flask with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 8-10 minutes. The reaction is often exothermic.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until all the solids have dissolved.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water.

  • Dry the product in a desiccator or a vacuum oven at low heat.

Step 2: Synthesis of this compound

This protocol describes the intramolecular cyclization of 3-(3,5-dimethylbenzoyl)propionic acid using polyphosphoric acid.

Materials:

  • 3-(3,5-dimethylbenzoyl)propionic acid (from Step 1)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask with a mechanical stirrer and a heating mantle

  • Thermometer

  • Crushed ice

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Place 3-(3,5-dimethylbenzoyl)propionic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring in a heating mantle to a temperature of 80-100 °C.

  • Maintain this temperature and continue stirring for the time determined by TLC monitoring (typically 30-60 minutes).

  • Allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice in a beaker.

  • Stir the mixture vigorously to break up the solid and ensure complete hydrolysis of the PPA.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water).

Data Presentation

Table 1: Friedel-Crafts Acylation of Various Aromatic Substrates with Succinic Anhydride

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[4]
TolueneAlCl₃None5 minRoom Temp.95[4]
o-XyleneAlCl₃None8 minRoom Temp.90[4]
m-Xylene AlCl₃ None 8 min Room Temp. 94 [4]
p-XyleneAlCl₃None10 minRoom Temp.92[4]

Table 2: Intramolecular Cyclization of Arylpropionic Acids to Tetralones

Starting MaterialCyclizing AgentTemperatureYield (%)
4-Phenylbutyric acidPolyphosphoric Acid100 °CHigh
3-(4-Methylbenzoyl)propionic acidPolyphosphoric Acid90-100 °CGood to Excellent
3-Benzoylpropionic acidConcentrated H₂SO₄Not specifiedModerate

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization reagents1 m-Xylene & Succinic Anhydride mixing Grind & Mix reagents1->mixing catalyst Anhydrous AlCl₃ catalyst->mixing reaction1 Acylation Reaction (Room Temperature) mixing->reaction1 workup1 Quench with Ice/HCl & Filter reaction1->workup1 product1 3-(3,5-dimethylbenzoyl)propionic acid workup1->product1 reaction2 Cyclization Reaction (80-100 °C) product1->reaction2 Intermediate ppa Polyphosphoric Acid (PPA) ppa->reaction2 workup2 Quench with Ice & Filter reaction2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield in Friedel-Crafts Acylation anhydrous Are all reagents and glassware anhydrous? start->anhydrous catalyst_amount Is the AlCl₃ amount stoichiometric? anhydrous->catalyst_amount Yes dry Dry glassware and use fresh anhydrous AlCl₃. anhydrous->dry No temperature Is the reaction temperature optimal? catalyst_amount->temperature Yes increase_catalyst Increase AlCl₃ to ~2.0 equivalents. catalyst_amount->increase_catalyst No optimize_temp Adjust temperature based on reaction progress. temperature->optimize_temp No end Re-evaluate reaction and consider other factors. temperature->end Yes dry->anhydrous increase_catalyst->catalyst_amount optimize_temp->temperature

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-1-tetralone. The primary synthetic route covered is the intramolecular Friedel-Crafts acylation of 4-(3,5-dimethylphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-(3,5-dimethylphenyl)butanoic acid or its corresponding acyl chloride.[1] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[1]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: Potential byproducts can arise from incomplete reactions or side reactions. The most common byproduct is often the unreacted starting material, 4-(3,5-dimethylphenyl)butanoic acid, due to incomplete cyclization.[2] Another possible byproduct is an isomeric tetralone, 5,7-dimethyl-2-tetralone, although its formation is generally less favored. In some cases, intermolecular reactions between two molecules of the starting material can lead to high-molecular-weight polymeric material, though this is less common under appropriate reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material, 4-(3,5-dimethylphenyl)butanoic acid, should diminish over time, while a new spot for the product, this compound, will appear. It is advisable to use a co-spot of the starting material to accurately track its consumption. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify the formation of both the desired product and any byproducts.

Q4: What are the typical purification methods for this compound?

A4: Purification is typically achieved through a combination of techniques. After quenching the reaction, an aqueous workup is performed to remove the acid catalyst.[3] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[4] Vacuum distillation can also be an effective method for purification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Potential Cause Suggested Solution Citation
Inactive Catalyst Polyphosphoric acid (PPA) is hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored PPA. For Lewis acids like AlCl₃, ensure they are anhydrous and handled under an inert atmosphere.[5]
Insufficient Catalyst Intramolecular Friedel-Crafts acylations often require a significant amount of acid catalyst to drive the reaction to completion. Ensure the correct stoichiometry of the catalyst is used as per the protocol.[5]
Low Reaction Temperature The cyclization reaction may require elevated temperatures to overcome the activation energy. Ensure the reaction is heated to the temperature specified in the protocol.[5]
Poor Quality Starting Material Impurities in the 4-(3,5-dimethylphenyl)butanoic acid can inhibit the reaction. Ensure the starting material is pure and dry.[5]
Premature Quenching The reaction may not have reached completion. Monitor the reaction by TLC until the starting material is consumed before quenching.

Problem 2: Presence of Significant Amounts of Byproducts

Observed Byproduct Potential Cause Suggested Solution Citation
Unreacted Starting Material Incomplete cyclization due to inactive catalyst, insufficient heating, or short reaction time.See solutions for "Low or No Yield".[2]
Isomeric Tetralone(s) The directing effects of the methyl groups on the aromatic ring can lead to the formation of small amounts of isomeric products.Optimize reaction conditions (catalyst, temperature) to favor the desired isomer. Purification by column chromatography may be necessary.
Polymeric Material Intermolecular side reactions can occur at high concentrations or temperatures.Use appropriate solvent and maintain the recommended reaction temperature.
Aromatized Naphthalene Derivative Dehydration of the tetralone ring can occur under harsh acidic conditions and high temperatures, leading to the formation of a substituted naphthalene.Use milder reaction conditions or a less aggressive catalyst.[2]

Quantitative Data

The following table provides an illustrative summary of how reaction conditions can affect the yield and byproduct distribution in a typical intramolecular Friedel-Crafts acylation for tetralone synthesis. Note: This data is representative and may not directly reflect the synthesis of this compound.

Catalyst Temperature (°C) Reaction Time (h) Yield of Desired Tetralone (%) Major Byproduct(s) (%)
PPA80-1002-475-85Unreacted Starting Material (10-15)
PPA120460-70Polymeric Material & Isomers (20-30)
AlCl₃ in CS₂0 - RT3-580-90Unreacted Starting Material (5-10)
AlCl₃ in Nitrobenzene50370-80Isomeric Products (15-25)

Experimental Protocols

Protocol 1: Synthesis of this compound via PPA Catalyzed Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(3,5-dimethylphenyl)butanoic acid (1 equivalent).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approximately 10-15 times the weight of the starting material).

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system.

Protocol 2: Purification of this compound

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., starting with 95:5 hexane:ethyl acetate).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the crude or partially purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Material: 4-(3,5-dimethylphenyl)butanoic acid reagents Add Catalyst: Polyphosphoric Acid (PPA) start->reagents reaction Heat & Stir (80-100°C, 2-4h) reagents->reaction quench Quench on Ice reaction->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_byproducts Byproduct Issues start Low or No Yield of Product? catalyst Inactive Catalyst? start->catalyst temp Incorrect Temperature? start->temp time Insufficient Reaction Time? start->time reagents Impure Reagents? start->reagents new_catalyst Use Fresh/Anhydrous Catalyst catalyst->new_catalyst optimize_temp Optimize Temperature temp->optimize_temp monitor_tlc Monitor by TLC to Completion time->monitor_tlc purify_reagents Purify Starting Materials reagents->purify_reagents byproduct_q Significant Byproducts? new_catalyst->byproduct_q optimize_temp->byproduct_q monitor_tlc->byproduct_q purify_reagents->byproduct_q unreacted_sm Unreacted Starting Material byproduct_q->unreacted_sm isomers Isomeric Products byproduct_q->isomers polymer Polymeric Material byproduct_q->polymer unreacted_sm_sol -> See Low Yield Solutions unreacted_sm->unreacted_sm_sol isomers_sol Optimize Conditions & Purify by Chromatography isomers->isomers_sol polymer_sol Check Concentration & Temperature polymer->polymer_sol

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 5,7-Dimethyl-1-tetralone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethyl-1-tetralone. The information is designed to address common challenges encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized via intramolecular Friedel-Crafts cyclization of a corresponding substituted butyric acid or its acid chloride. This classic approach remains a robust method for constructing the tetralone core. Alternative methods, though less common for this specific derivative, can include variations of Diels-Alder reactions or other cyclization strategies.

Q2: What are the most critical parameters to control during the Friedel-Crafts cyclization to synthesize this compound?

A2: The most critical parameters for a successful Friedel-Crafts cyclization are the choice of Lewis acid catalyst, solvent, and reaction temperature. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation. Temperature control is crucial to prevent side reactions such as charring or the formation of isomeric byproducts. Anhydrous conditions are essential to maintain the activity of the Lewis acid.

Q3: I am observing a low yield in my synthesis of this compound. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.

  • Substrate purity: Impurities in the starting γ-(3,5-dimethylphenyl)butyric acid can interfere with the cyclization.

  • Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Side reactions: At higher temperatures, undesired side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.

Q4: How can I purify this compound effectively?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound.

Problem 1: Low Yield in Subsequent Reactions (e.g., Alkylation, Aldol Condensation)
Potential Cause Suggested Solution
Steric Hindrance The methyl groups at positions 5 and 7 can sterically hinder the approach of bulky reagents to the carbonyl group or the α-protons. Consider using smaller, more reactive reagents. For enolate formation, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) might be more effective than hydroxide or alkoxides.
Incomplete Deprotonation For reactions involving the α-enolate, incomplete deprotonation can lead to a mixture of starting material and product. Ensure the use of a sufficiently strong base and appropriate reaction temperature (often low temperatures like -78 °C for LDA).
Poor Reagent Quality Degradation of reagents, especially organometallics or strong bases, can lead to low yields. Use freshly prepared or titrated reagents whenever possible.
Reaction Temperature The optimal temperature for these reactions can be narrow. If the reaction is sluggish, a slight increase in temperature might be beneficial. Conversely, if side products are observed, lowering the temperature could improve selectivity.
Problem 2: Formation of Multiple Products in Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
Potential Cause Suggested Solution
Lack of Regiocontrol The dimethyl substitution pattern directs incoming electrophiles to specific positions on the aromatic ring. However, forcing conditions can lead to a loss of selectivity. Nitration of tetralones is known to sometimes produce mixtures of isomers.[1]
Reaction Conditions Too Harsh Strong acids and high temperatures can lead to the formation of undesired side products or decomposition. It is often beneficial to perform these reactions at low temperatures (e.g., 0 °C or below) and with slow, controlled addition of the electrophilic reagent.[1]
Over-reaction Multiple substitutions can occur if the reaction is left for too long or if an excess of the electrophile is used. Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Problem 3: Difficulty in Isolating the Desired Product
Potential Cause Suggested Solution
Similar Polarity of Products If side products have similar polarity to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography or consider derivatization to alter the polarity of the desired product for easier separation.
Product Instability Some derivatives of this compound might be unstable under certain conditions (e.g., acidic or basic workup). Ensure the workup procedure is compatible with the product's stability.
Emulsion during Workup The presence of certain reagents or byproducts can lead to the formation of emulsions during aqueous workup. Adding a saturated brine solution can help to break the emulsion.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Cyclization

This protocol is a general guideline and may require optimization.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-(3,5-dimethylphenyl)butyric acid.

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the starting material with vigorous stirring. An excess of PPA is typically used to ensure the mixture remains stirrable.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice. This will hydrolyze the PPA.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents analyze_side_products Analyze Side Products (TLC, NMR) start->analyze_side_products impure_sm Impure Starting Material check_sm->impure_sm suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond reagent_issue Reagent Issue check_reagents->reagent_issue side_reactions Side Reactions Occurring analyze_side_products->side_reactions impure_sm->check_conditions No purify_sm Purify Starting Material impure_sm->purify_sm Yes suboptimal_cond->check_reagents No optimize_temp Optimize Temperature & Reaction Time suboptimal_cond->optimize_temp Yes reagent_issue->analyze_side_products No use_fresh_reagents Use Fresh/Titrated Reagents reagent_issue->use_fresh_reagents Yes modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, different catalyst) side_reactions->modify_conditions Yes solution Improved Yield side_reactions->solution No, further investigation needed purify_sm->solution optimize_temp->solution use_fresh_reagents->solution modify_conditions->solution

Caption: A flowchart for troubleshooting low product yield in chemical reactions.

General Reaction Pathway for this compound

ReactionPathway start γ-(3,5-dimethylphenyl)butyric acid tetralone This compound start->tetralone Friedel-Crafts Cyclization enolate Enolate Intermediate tetralone->enolate Base (e.g., LDA) nitration Nitrated Tetralone tetralone->nitration HNO₃/H₂SO₄ reduction 5,7-Dimethyl-tetralol tetralone->reduction Reducing Agent (e.g., NaBH₄) alkylation α-Alkylated Product enolate->alkylation Electrophile (R-X) aldol Aldol Adduct enolate->aldol Aldehyde/Ketone

Caption: Common synthetic transformations starting from this compound.

References

Catalyst selection for the hydrogenation of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the successful catalyst selection and hydrogenation of 5,7-Dimethyl-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of aromatic ketones like this compound are platinum group metals on a carbon support. Palladium on carbon (Pd/C) is a widely used and cost-effective option.[1][2] Other effective catalysts include platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C).[3] Nickel-based catalysts, such as Raney Nickel, are also utilized. For stereoselective hydrogenations, homogeneous catalysts like RuPHOX-Ru and Iridium-based complexes are employed to achieve high enantioselectivity.

Q2: What are the typical reaction conditions for the hydrogenation of this compound?

A2: Typical reaction conditions for the hydrogenation of aromatic ketones involve dissolving the substrate in a suitable solvent, such as ethanol, methanol, or ethyl acetate, and adding the catalyst.[1] The reaction is then subjected to a hydrogen atmosphere, often with pressures ranging from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized reactor.[1] Reaction temperatures can vary from room temperature to elevated temperatures, depending on the catalyst and desired reaction rate.

Q3: How can I achieve stereoselective reduction of this compound?

A3: For stereoselective reduction, asymmetric hydrogenation using chiral catalysts is the preferred method. Iridium-catalyzed dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) of α-substituted tetralones has been shown to produce enantioenriched tetrahydronaphthols with high yields and excellent stereoselectivities.[4][5] Another efficient method is the use of RuPHOX–Ru catalyzed asymmetric hydrogenation via dynamic kinetic resolution.

Q4: Are there alternative methods to catalytic hydrogenation using hydrogen gas?

A4: Yes, catalytic transfer hydrogenation (CTH) is a common alternative that avoids the need for pressurized hydrogen gas.[6][7][8][9] In CTH, a hydrogen donor molecule, such as formic acid, ammonium formate, or triethylsilane, is used to provide the hydrogen in situ.[9] Another alternative is chemical reduction using reagents like sodium borohydride (NaBH4).[10][11][12]

Q5: What are potential side reactions to be aware of during the hydrogenation of this compound?

A5: A primary side reaction is the over-reduction of the aromatic ring, which can occur under harsh conditions (high pressure and temperature) or with highly active catalysts like rhodium.[13] Another potential side reaction is hydrogenolysis of the resulting alcohol, which would lead to the formation of 5,7-dimethyl-tetralin. Careful selection of the catalyst and reaction conditions is crucial to minimize these side reactions.[14][15]

Troubleshooting Guide

Q1: My hydrogenation reaction is very slow or not proceeding to completion. What could be the issue?

A1: Several factors could contribute to a slow or incomplete reaction:

  • Catalyst Activity: The catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst. Ensure the purity of your starting materials and solvents.

  • Insufficient Hydrogen Pressure: For many hydrogenations, atmospheric pressure may not be sufficient. Using a high-pressure hydrogenation apparatus can significantly increase the reaction rate.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Try a different solvent or a solvent mixture.[16]

  • Inadequate Agitation: Proper stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

Q2: I am observing the formation of byproducts from the reduction of the aromatic ring. How can I prevent this?

A2: Over-reduction of the aromatic ring is a common issue. To improve selectivity for the ketone reduction:

  • Catalyst Choice: Palladium-based catalysts are generally more selective for the reduction of aryl ketones without affecting the aromatic ring compared to more active catalysts like platinum or rhodium under harsh conditions.[13]

  • Reaction Conditions: Use milder conditions, such as lower hydrogen pressure and room temperature.

  • Additives: In some cases, the addition of a catalyst modifier can improve selectivity.

Q3: The workup procedure is difficult, and I am having trouble removing the catalyst.

A3: Heterogeneous catalysts are typically removed by filtration. To improve filtration:

  • Filtration Aid: Filter the reaction mixture through a pad of Celite® or another filtration aid to ensure all fine catalyst particles are removed.

  • Solvent Choice: Ensure the product is soluble in the solvent used for filtration to prevent it from precipitating with the catalyst.

Catalyst Performance Data

The following tables summarize performance data for catalysts used in the hydrogenation of tetralone derivatives, providing a reference for catalyst selection.

Table 1: Comparison of Catalysts for Tetralin Hydrogenation

CatalystTemperature (°C)Pressure (kPa)Tetralin Conversion (%)trans/cis-decalin ratio
Pt/Al2O32753540HighVaries with conversion
Ni/Al2O32753540>30Lowest at high conversion
Pd/Al2O32753540LowHighest at low conversion

Data adapted from a comparative study on tetralin hydrogenation, which serves as a model for the second ring hydrogenation.[17][18]

Table 2: Asymmetric Hydrogenation of Substituted Tetralones

Catalyst SystemSubstrateYield (%)Enantiomeric Ratio (er)Diastereomeric Ratio (dr)
Iridium-based DKR-AHα-substituted tetralonesup to 99>99.5:0.5>20:1
RuPHOX-Ruα-substituted tetralonesHighHighHigh

Data highlights the effectiveness of specific chiral catalysts for achieving high stereoselectivity.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (1-5 mol%) to the solution.[1]

  • Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Triethylsilane and Pd/C

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or chloroform) in a round-bottom flask.[9]

  • Catalyst Addition: Add 10% Pd/C (1-5 mol%) to the solution.[9]

  • Hydrogen Donor Addition: Add triethylsilane (TES) (2-4 eq) dropwise to the stirred mixture at room temperature.[9]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. Reaction times are often short (under 1 hour).[9]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the residue as needed.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve this compound in solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst setup_reactor Setup in Hydrogenation Apparatus add_catalyst->setup_reactor purge Purge with N2 then H2 setup_reactor->purge pressurize Pressurize with H2 purge->pressurize monitor Monitor Reaction (TLC, GC/MS) pressurize->monitor vent Vent H2, Purge with N2 monitor->vent filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End Product purify->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

catalyst_selection cluster_achiral Achiral Reduction cluster_chiral Stereoselective Reduction cluster_alternative Alternative Methods start Desired Outcome? cost_effective Cost-Effective & General Purpose start->cost_effective high_activity Higher Activity / More Robust start->high_activity asymmetric High Enantio- and Diastereoselectivity start->asymmetric no_h2_gas Avoid Pressurized H2 start->no_h2_gas pd_c Pd/C cost_effective->pd_c Select pt_c_ni Pt/C or Raney Ni high_activity->pt_c_ni Select ir_ru Chiral Ir or Ru Complexes (e.g., RuPHOX-Ru) asymmetric->ir_ru Select cth Catalytic Transfer Hydrogenation (CTH) no_h2_gas->cth Option 1 chemical_reduction Chemical Reduction no_h2_gas->chemical_reduction Option 2

Caption: Catalyst selection guide for the hydrogenation of this compound.

References

How to avoid polymerization in 5,7-Dimethyl-1-tetralone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polymerization during reactions involving 5,7-Dimethyl-1-tetralone.

Troubleshooting Guide: Unexpected Polymerization

Issue: My reaction with this compound resulted in a thick, insoluble material (polymer) instead of the desired product.

This guide will help you identify the potential cause of polymerization and provide solutions to prevent it in future experiments.

Potential Cause 1: Acid-Catalyzed Aldol Condensation and Polymerization

Under acidic conditions, this compound can undergo self-condensation reactions, which can lead to the formation of oligomers and polymers. The acidic environment can protonate the carbonyl oxygen, making the alpha-carbon more susceptible to enolization and subsequent nucleophilic attack on another protonated tetralone molecule.

Troubleshooting Steps:

  • pH Monitoring: Carefully monitor the pH of your reaction mixture. The presence of strong acids or acidic impurities can initiate polymerization.

  • Reagent Purity: Ensure all reagents, especially solvents and starting materials, are free from acidic impurities. Consider purifying reagents if their quality is uncertain.

  • Acid Scavengers: If acidic conditions are unavoidable for your desired reaction, consider adding a non-nucleophilic base, such as proton sponge, to neutralize any excess acid that could initiate polymerization.

Potential Cause 2: Base-Catalyzed Aldol Condensation and Polymerization

Strong bases can deprotonate the alpha-carbon of this compound, forming an enolate. This enolate is a potent nucleophile that can attack the carbonyl carbon of another tetralone molecule, initiating a chain of aldol condensation reactions leading to polymer formation.

Troubleshooting Steps:

  • Base Selection: If a base is required for your reaction, use a milder, non-nucleophilic base or a sterically hindered base to minimize the formation of the tetralone enolate.

  • Controlled Addition: Add the base slowly and at a low temperature to control the concentration of the enolate at any given time.

  • Quantitative Enolate Formation: For reactions requiring the enolate, consider using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the enolate quantitatively before adding the electrophile. This minimizes the presence of both the enolate and the ketone at the same time, thus preventing self-condensation.

Potential Cause 3: Radical Polymerization

Although less common for simple ketones, the presence of radical initiators or exposure to high temperatures or UV light could potentially initiate radical polymerization, especially if side reactions lead to the formation of vinyl-like intermediates.

Troubleshooting Steps:

  • Exclude Radical Initiators: Ensure your reaction setup is free from common radical initiators (e.g., peroxides, AIBN). Be aware that some reagents can contain peroxide impurities.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from solvents or the starting material.

  • Add Radical Inhibitors: If radical polymerization is suspected, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of polymerization in my this compound reaction?

A1: The most common sign is the formation of a thick, viscous oil, a sticky precipitate, or a solid mass that is insoluble in the reaction solvent. You may also observe a significant decrease in the concentration of your starting material without the corresponding formation of the desired product.

Q2: At what temperatures does this compound become susceptible to polymerization?

A2: While there is no specific temperature threshold for polymerization, higher temperatures generally accelerate reaction rates, including unwanted polymerization. It is crucial to maintain the recommended temperature for your specific protocol. If you observe polymerization, consider running the reaction at a lower temperature.

Q3: Can the choice of solvent influence polymerization?

A3: Yes, the solvent can play a significant role. Protic solvents in the presence of acid or base can facilitate aldol condensation. Non-polar aprotic solvents are generally preferred to minimize these pathways. Ensure your solvents are dry and free of acidic or basic impurities.

Q4: I suspect my starting material is contaminated. How can I purify this compound?

A4: this compound can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

Q5: Are there any specific inhibitors I should add to my reaction as a precaution?

A5: The choice of inhibitor depends on the suspected polymerization mechanism.

Polymerization TypeRecommended InhibitorTypical Concentration
Radical PolymerizationButylated hydroxytoluene (BHT)10-100 ppm
Radical PolymerizationHydroquinone10-100 ppm
Acid-CatalyzedProton Sponge (as a scavenger)Stoichiometric to acid impurity
Base-Catalyzed(Not an inhibitor, but a strategy)Use of sterically hindered bases

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with Minimal Risk of Polymerization
  • Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas (nitrogen or argon). Ensure all solvents and liquid reagents are anhydrous.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: Dissolve this compound in the chosen anhydrous aprotic solvent. Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • Controlled Reagent Addition: If a reactive reagent (e.g., strong base, acid chloride) is required, add it dropwise to the cooled solution of the tetralone with vigorous stirring.

  • Temperature Control: Maintain the reaction temperature throughout the addition and for the entire reaction time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Quenching: Once the reaction is complete, quench it appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride for organometallic reactions).

Visualizations

Below are diagrams illustrating the potential polymerization pathways and a general workflow for avoiding them.

G cluster_acid Acid-Catalyzed Polymerization cluster_base Base-Catalyzed Polymerization Tetralone1 This compound ProtonatedTetralone Protonated Tetralone Tetralone1->ProtonatedTetralone H+ Enol Enol Intermediate ProtonatedTetralone->Enol Dimer Dimer Enol->Dimer + Protonated Tetralone Polymer1 Polymer Dimer->Polymer1 n(Tetralone) Tetralone2 This compound Enolate Enolate Tetralone2->Enolate Base Dimer2 Dimer Enolate->Dimer2 + Tetralone Polymer2 Polymer Dimer2->Polymer2 n(Tetralone)

Caption: Potential acid- and base-catalyzed polymerization pathways for this compound.

G Start Start Reaction Setup CheckPurity Check Reagent and Solvent Purity Start->CheckPurity DryGlassware Dry Glassware and Use Inert Atmosphere CheckPurity->DryGlassware ControlTemp Control Reaction Temperature DryGlassware->ControlTemp SlowAddition Slow, Controlled Reagent Addition ControlTemp->SlowAddition Monitor Monitor Reaction Progress SlowAddition->Monitor Success Successful Reaction Monitor->Success No Polymer Troubleshoot Polymerization Observed Monitor->Troubleshoot Polymer Forms IdentifyCause Identify Potential Cause (Acid, Base, Radical) Troubleshoot->IdentifyCause ImplementSolution Implement Corrective Action IdentifyCause->ImplementSolution ImplementSolution->Start Retry Experiment

Caption: Experimental workflow to prevent polymerization in this compound reactions.

Validation & Comparative

Unveiling the Anticancer Potential of 5,7-Dimethyl-1-tetralone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study has shed light on the promising anticancer properties of novel coumarin derivatives synthesized from 5,7-dimethyl-α-tetralone, a close structural isomer of 5,7-Dimethyl-1-tetralone. This comparative guide synthesizes the key findings, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activity, supported by experimental data and detailed methodologies. The study, conducted by Ismail et al. (2018), systematically evaluates the cytotoxic effects of these derivatives against various human cancer cell lines, revealing significant potential for future therapeutic development.

Comparative Cytotoxic Activity

The synthesized coumarin derivatives incorporating the 5,7-dimethyl-tetralone moiety exhibited a range of cytotoxic activities against different cancer cell lines. The quantitative data, summarized in Table 1, highlights the half-maximal inhibitory concentrations (IC₅₀) of the most potent compounds.

Compound IDDerivative ClassHeLa (IC₅₀ in µM)PC-3 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)
4a Phenylamino-coumarin10.1611.2413.45
4b Tolylamino-coumarin9.5610.8112.50
4c Anisylamino-coumarin8.239.1511.72

Data extracted from Ismail et al. (2018).

Structure-Activity Relationship

The study revealed that the nature of the substituent on the amino group at the C-4 position of the coumarin ring significantly influences the cytotoxic activity. Derivatives with electron-donating groups, such as the methoxy group in compound 4c , demonstrated enhanced potency against the tested cell lines. This suggests that electronic effects play a crucial role in the anticancer mechanism of these compounds.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

Synthesis of Coumarin Derivatives (4a-c)

The synthesis of the target coumarin derivatives was achieved through a multi-step reaction, commencing with the Pechmann condensation.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Coumarin Derivatives A 5,7-dimethyl-α-tetralone + Ethyl cyanoacetate B Intermediate Imine A->B Ammonium acetate Toluene, Reflux D Final Coumarin Derivatives (4a-c) B->D Reflux C Substituted Aniline C->D

Caption: General workflow for the synthesis of phenylamino-coumarin derivatives from 5,7-dimethyl-α-tetralone.

Procedure:

  • A mixture of 5,7-dimethyl-α-tetralone (1 mmol), ethyl cyanoacetate (1.2 mmol), and ammonium acetate (1.5 mmol) in toluene (20 mL) was refluxed for 4-6 hours.

  • The reaction progress was monitored by thin-layer chromatography.

  • Upon completion, the solvent was evaporated under reduced pressure.

  • The resulting intermediate imine was then refluxed with the respective substituted aniline (1.2 mmol) in ethanol for 8-10 hours.

  • The mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized to yield the pure coumarin derivatives (4a-c).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay

cluster_mtt MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay used to determine the cytotoxicity of the synthesized compounds.

Procedure:

  • Human cancer cell lines (HeLa, PC-3, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the synthesized coumarin derivatives and incubated for an additional 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathway Insights

While the precise signaling pathways were not fully elucidated in the primary study, the structure of the coumarin derivatives and their cytotoxic effects suggest a potential interaction with key cellular processes involved in cancer cell proliferation and survival. Coumarins are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The observed structure-activity relationship points towards a targeted interaction, possibly with specific enzymes or receptors within the cancer cells. Further investigation is warranted to delineate the exact molecular targets and signaling cascades affected by these novel this compound-based coumarins.

Potential Signaling Pathway Involvement

cluster_pathway Hypothesized Signaling Pathway Compound This compound Coumarin Derivative Target Molecular Target (e.g., Kinase, DNA) Compound->Target Binds to Apoptosis Apoptosis Induction Target->Apoptosis CellCycle Cell Cycle Arrest Target->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: A proposed logical relationship for the anticancer activity of this compound coumarin derivatives.

This guide provides a foundational understanding of the biological activity of a novel class of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this promising compound family. Further studies are encouraged to investigate their efficacy in in vivo models and to elucidate their precise mechanisms of action.

A Comparative Guide to the Structural Validation of 5,7-Dimethyl-1-tetralone: Spectroscopic Methods vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a molecule such as 5,7-Dimethyl-1-tetralone, a derivative of the versatile 1-tetralone scaffold, precise structural confirmation is paramount for understanding its reactivity and potential biological activity. While single-crystal X-ray crystallography represents the gold standard for absolute structure elucidation of crystalline solids, publicly available crystallographic data for this compound is not currently reported.

Consequently, the structure of this compound is routinely validated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of these widely used spectroscopic methods against the benchmark of X-ray crystallography. We will present the expected data for this compound for each technique, detail the experimental protocols, and compare their respective strengths and limitations in the context of small molecule structure validation.

Spectroscopic Validation of this compound

The combination of NMR, IR, and MS provides a comprehensive picture of a molecule's connectivity and composition. Each technique offers complementary information that, when taken together, builds a strong case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra reveal detailed information about the chemical environment, connectivity, and relative number of each type of proton and carbon atom.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift correlations and provide a basis for comparison with experimental data.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (C6)~7.1Singlet1H
Aromatic-H (C8)~7.0Singlet1H
Methylene-H (C4)~2.9Triplet2H
Methylene-H (C2)~2.6Triplet2H
Methyl-H (C7)~2.3Singlet3H
Methyl-H (C5)~2.2Singlet3H
Methylene-H (C3)~2.1Multiplet2H
Carbon (¹³C) Predicted Chemical Shift (ppm)
Carbonyl (C1)~198
Aromatic Quaternary (C5a)~142
Aromatic Quaternary (C8a)~138
Aromatic Quaternary (C7)~136
Aromatic Quaternary (C5)~130
Aromatic CH (C6)~128
Aromatic CH (C8)~126
Methylene (C2)~39
Methylene (C4)~30
Methylene (C3)~23
Methyl (C7-CH₃)~21
Methyl (C5-CH₃)~19

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. A spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds are common.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in deuterated solvent (CDCl3) transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform (FID -> Spectrum) acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Chemical Shifts phase_baseline->reference integrate_analyze Integrate (1H) and Assign Peaks reference->integrate_analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Absorption Data for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C=O (Aryl Ketone)1685 - 1665Strong
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium-Strong
C=C (Aromatic)1600 - 1450Medium-Weak

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Place solid sample on crystal background->apply_sample apply_pressure Apply pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Background Subtraction collect_spectrum->process identify Identify Characteristic Peaks process->identify

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps to confirm the molecular formula and offers clues about the molecule's substructures.

Expected Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₂H₁₄O

  • Exact Mass: 174.1045 g/mol

m/z (mass-to-charge ratio) Proposed Identity Relative Abundance
174[M]⁺ (Molecular Ion)High
159[M - CH₃]⁺Moderate
146[M - C₂H₄]⁺ (Retro-Diels-Alder)Moderate
131[M - C₂H₄ - CH₃]⁺High
118[C₉H₁₀]⁺Moderate

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the instrument's high-vacuum source.

  • Volatilization: Heat the sample to promote vaporization into the gas phase.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

MS_Workflow cluster_ion_source Ion Source (High Vacuum) cluster_analysis Analysis and Detection cluster_output Output introduce Introduce Sample volatilize Volatilize (Heat) introduce->volatilize ionize Ionize (70 eV e- beam) volatilize->ionize fragment Fragmentation ionize->fragment accelerate Accelerate Ions fragment->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement purify Purify Compound dissolve Dissolve in suitable solvent purify->dissolve grow Slow Evaporation/ Vapor Diffusion dissolve->grow select Select single crystal (>0.1 mm) grow->select mount Mount crystal on goniometer select->mount cool Cool crystal in cryostream mount->cool diffract Collect diffraction data (X-ray diffractometer) cool->diffract reduce Data Reduction diffract->reduce solve Solve Phase Problem (Direct Methods) reduce->solve refine Refine Atomic Positions solve->refine validate Validate Structure (CIF file) refine->validate Validation_Comparison cluster_goal Structural Validation cluster_methods Analytical Methods cluster_info Information Obtained Goal This compound Structure NMR NMR Goal->NMR IR IR Goal->IR MS MS Goal->MS XRay X-Ray Crystallography Goal->XRay Connectivity Connectivity (C-H Framework) NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight AbsoluteStructure Absolute 3D Structure XRay->AbsoluteStructure Connectivity->Goal Strong Evidence Connectivity->AbsoluteStructure implies FunctionalGroups->Goal Strong Evidence MolecularWeight->Goal Strong Evidence AbsoluteStructure->Goal Unambiguous Proof

Comparative study of synthetic routes to 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5,7-Dimethyl-1-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, with the chemical formula C₁₂H₁₄O, is a bicyclic ketone that serves as a key building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutics. The most prevalent and well-documented approach to this molecule is a variation of the Haworth synthesis, which involves a two-stage process: Friedel-Crafts acylation followed by a reduction and intramolecular cyclization. This guide will delve into the specifics of this primary route and compare different methodologies for the key reductive cyclization step.

Primary Synthetic Route: Haworth Synthesis Approach

The most common and efficient synthesis of this compound begins with the Friedel-Crafts acylation of m-xylene with succinic anhydride. This reaction forms 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. The subsequent conversion of this intermediate to the final tetralone product can be achieved through different reduction and cyclization strategies.

A general workflow for this approach is outlined below:

cluster_0 Route 1: Haworth Synthesis m-Xylene m-Xylene Intermediate_1 4-(3,5-dimethylphenyl)- 4-oxobutanoic acid m-Xylene->Intermediate_1 AlCl₃, Friedel-Crafts Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate_1 Intermediate_2 4-(3,5-dimethylphenyl)butanoic acid Intermediate_1->Intermediate_2 Clemmensen or Wolff-Kishner Reduction Final_Product This compound Intermediate_2->Final_Product Polyphosphoric Acid (PPA) or other strong acid, Intramolecular Acylation

Caption: General workflow for the Haworth synthesis of this compound.

Comparative Analysis of Synthetic Steps

The overall efficiency of the Haworth synthesis for this compound is largely dependent on the choice of reagents and conditions for the reduction and cyclization of the intermediate, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. Below is a comparison of two common methods for this transformation.

StepMethodStarting MaterialReagents and ConditionsReaction TimeYield (%)Reference
1. Acylation Friedel-Crafts Acylationm-Xylene, Succinic AnhydrideAnhydrous AlCl₃, solvent-free8 minutes94[1]
2. Reduction & Cyclization Method A: Clemmensen Reduction followed by Intramolecular Acylation 4-(3,5-dimethylphenyl)-4-oxobutanoic acid1. Zn(Hg), conc. HCl 2. Polyphosphoric acid (PPA), heatNot specifiedNot specified for this specific substrateGeneral Method
2. Reduction & Cyclization Method B: Wolff-Kishner Reduction followed by Intramolecular Acylation 4-(3,5-dimethylphenyl)-4-oxobutanoic acid1. H₂NNH₂·H₂O, KOH, diethylene glycol, heat 2. Polyphosphoric acid (PPA), heatNot specifiedNot specified for this specific substrateGeneral Method

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

This protocol describes the first step in the synthesis, the formation of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

Materials:

  • m-Xylene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Mortar and Pestle

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Apparatus for filtration

Procedure:

  • In a fume hood, combine succinic anhydride (1.0 molar equivalent) and powdered anhydrous aluminum chloride (2.0 molar equivalents) in a mortar.

  • Grind the mixture with a pestle for approximately 1 minute.

  • Add m-xylene (1.0 molar equivalent) to the reaction mixture.

  • Continue grinding for 8 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully quench the reaction by transferring the mixture to a beaker containing crushed ice and a sufficient amount of concentrated hydrochloric acid.

  • Collect the resulting solid product by filtration and wash thoroughly with cold water.

  • The product, 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, is typically obtained in high purity.

Expected Yield: 94%[1]

Protocol 2: Wolff-Kishner Reduction of the Intermediate Ketoacid

This protocol outlines the reduction of the carbonyl group in 4-(3,5-dimethylphenyl)-4-oxobutanoic acid to yield 4-(3,5-dimethylphenyl)butanoic acid.

Materials:

  • 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium Hydroxide (KOH)

  • Diethylene glycol

  • Apparatus for heating and reflux

Procedure:

  • To a solution of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 molar equivalent) in diethylene glycol, add hydrazine hydrate (approximately 4-5 molar equivalents) and potassium hydroxide (approximately 4-5 molar equivalents).

  • Heat the mixture to reflux, typically around 180-200°C, for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-(3,5-dimethylphenyl)butanoic acid.

Protocol 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This protocol describes the final cyclization step to form this compound.

Materials:

  • 4-(3,5-dimethylphenyl)butanoic acid

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Apparatus for heating

Procedure:

  • Add 4-(3,5-dimethylphenyl)butanoic acid (1.0 molar equivalent) to an excess of polyphosphoric acid.

  • Heat the mixture with stirring, typically to around 80-100°C, for a period of 1 to 3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key intermediate and the alternative reduction methods.

cluster_reduction Reduction Methods Start m-Xylene + Succinic Anhydride FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Intermediate_Ketoacid 4-(3,5-dimethylphenyl)- 4-oxobutanoic acid FC_Acylation->Intermediate_Ketoacid Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Intermediate_Ketoacid->Clemmensen Wolff_Kishner Wolff-Kishner Reduction (H₂NNH₂, KOH) Intermediate_Ketoacid->Wolff_Kishner Intermediate_Acid 4-(3,5-dimethylphenyl)butanoic acid Clemmensen->Intermediate_Acid Wolff_Kishner->Intermediate_Acid Cyclization Intramolecular Friedel-Crafts Acylation (PPA) Intermediate_Acid->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Comparative pathways for the synthesis of this compound.

Conclusion

The Haworth synthesis approach is a robust and high-yielding method for the preparation of this compound. The initial Friedel-Crafts acylation of m-xylene with succinic anhydride proceeds in excellent yield. The subsequent reduction and cyclization can be performed using well-established methods. The choice between the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions will primarily depend on the presence of other functional groups in the molecule that may be sensitive to acid or base. For substrates without sensitive functionalities, both routes are expected to be effective. This guide provides the necessary procedural framework for researchers to undertake the synthesis of this important chemical intermediate.

References

5,7-Dimethyl-1-tetralone in Drug Discovery: A Comparative Guide to Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the design of novel therapeutics targeting a wide range of diseases. Among the vast library of tetralone derivatives, 5,7-Dimethyl-1-tetralone presents an intriguing yet underexplored candidate. This guide provides a comparative overview of this compound and other tetralone derivatives in drug discovery, summarizing available experimental data, detailing key experimental protocols, and visualizing relevant biological pathways.

Performance Comparison of Tetralone Derivatives

While specific biological activity data for this compound is notably scarce in publicly available literature, extensive research on other substituted tetralone derivatives has revealed potent activities across several therapeutic areas, primarily in oncology and anti-inflammatory applications. The methylation pattern on the aromatic ring, as would be the case in this compound, is known to influence the lipophilicity and electronic properties of molecules, which in turn can significantly impact their biological activity. Structure-activity relationship (SAR) studies on various tetralone derivatives suggest that the nature and position of substituents are critical for their therapeutic effects.

Anticancer Activity

Numerous studies have highlighted the potential of tetralone derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The following table summarizes the cytotoxic activity of various tetralone derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-(5-amino-1-(2',3',4',5',6'-pentafluorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneMCF-74.42 ± 2.93[1]
2-(5-amino-1-(3'-nitro-4'-chlorophenylsulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-oneA5499.89 ± 1.77[1]
3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-oneHeLa3.5 µg/mL
3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-oneMCF-74.5 µg/mL
Methoxy-substituted tetralone-based chalcone (TMMD)MCF-715.6 µg/mL (52.33% cell survival)[2]
This compound - Data not available

Note: The absence of data for this compound underscores a significant gap in the current research landscape and highlights an opportunity for future investigation into its potential anticancer properties.

Anti-Inflammatory and Other Activities

Tetralone derivatives have also demonstrated significant anti-inflammatory, neuroprotective, and enzyme inhibitory activities. For instance, certain derivatives are known to inhibit monoamine oxidase (MAO), an important target in the treatment of neurodegenerative diseases. Others have been shown to modulate inflammatory pathways.

Compound/Derivative ClassBiological ActivityKey FindingsReference
6-Amino-1-tetralone chalconesAnti-inflammatory (ROS inhibition)Amino substitution at the 6th position greatly increased the inhibition of reactive oxygen species (ROS) production in LPS-stimulated macrophages.[3]
2-Arylmethylene-1-tetralonesAnti-inflammatory (MIF tautomerase inhibition)Efficiently bind to the active site of Macrophage Migration Inhibitory Factor (MIF) and inhibit its tautomerase activity, reducing inflammatory macrophage activation.
α-Tetralone derivativesMonoamine Oxidase (MAO) InhibitionHighly potent MAO-B inhibitors with IC50 values in the nanomolar range. Substitution at the C6 position is crucial for activity.
This compound - Data not available

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of tetralone derivatives.

Synthesis of Tetralone Derivatives

The synthesis of tetralone derivatives often involves multi-step reactions. A common starting material is 1-tetralone itself, which can be substituted at various positions. For example, the synthesis of 7-substituted-1-tetralone derivatives can be achieved through:

  • Direct Substitution on the Tetralone Core: This method involves introducing a functional group at the 7-position of the 1-tetralone ring system via electrophilic aromatic substitution reactions.

  • Ring-Closing Reactions of Substituted Precursors: This strategy relies on the cyclization of appropriately substituted open-chain precursors, often through intramolecular Friedel-Crafts reactions.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., tetralone derivatives) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

Tetralone derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Dysregulation of this pathway is implicated in many cancers and inflammatory diseases. Some tetralone derivatives have been shown to inhibit NF-κB activation.

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs, including tetralone derivatives, exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak) Cell_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

The tetralone scaffold remains a highly promising framework for the development of novel therapeutics, with a multitude of derivatives demonstrating potent anticancer and anti-inflammatory activities. While this guide provides a comparative overview of the field, the striking lack of biological data for this compound highlights a significant knowledge gap. The unique substitution pattern of this derivative warrants further investigation to determine its potential as a therapeutic agent. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Spectroscopic Analysis and Purity Confirmation of 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 5,7-Dimethyl-1-tetralone with its parent compound, 1-tetralone. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data generated from validated computational methods. This approach is a common practice in modern analytical chemistry for the initial characterization of novel or rare compounds. The data presented herein serves as a valuable resource for the identification, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and 1-tetralone (experimental). These tables facilitate a direct comparison of their spectral characteristics, highlighting the influence of the dimethyl substituents on the core tetralone structure.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Predicted) ~7.15s1HH-8
~6.95s1HH-6
~2.85t2HH-4
~2.60t2HH-2
~2.35s3H7-CH₃
~2.30s3H5-CH₃
~2.05p2HH-3
1-Tetralone (Experimental) [1]8.03dd1HH-8
7.46t1HH-6
7.30t1HH-7
7.21d1HH-5
2.94t2HH-4
2.64t2HH-2
2.14p2HH-3

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~198.0C-1 (C=O)
~144.0C-4a
~138.0C-7
~135.0C-5
~132.0C-8a
~128.0C-8
~126.0C-6
~39.0C-2
~30.0C-4
~23.0C-3
~21.07-CH₃
~19.05-CH₃
1-Tetralone (Experimental) [2]198.4C-1 (C=O)
144.7C-4a
133.3C-6
132.8C-8a
128.8C-7
127.1C-8
126.3C-5
39.3C-2
30.0C-4
23.2C-3

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-H Aromatic Stretch C-H Aliphatic Stretch
This compound (Predicted) ~1685~3050~2950, ~2870
1-Tetralone (Experimental) [3]16843065, 30252945, 2865

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound (Predicted) 174159, 146, 131, 115, 91
1-Tetralone (Experimental) [4]146118, 117, 90, 89

Experimental and Predictive Protocols

Experimental Protocol for 1-Tetralone Analysis

The experimental data for 1-tetralone was obtained from publicly available spectral databases. The general procedures for obtaining such data are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A solution of 1-tetralone is prepared in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

    • Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of neat 1-tetralone is placed between two potassium bromide (KBr) plates.

    • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via gas chromatography (GC-MS) and ionized using electron ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Predictive Methodology for this compound

The spectroscopic data for this compound was predicted using computational chemistry software and online prediction tools that employ established algorithms and databases.

  • NMR Spectra Prediction: ¹H and ¹³C NMR spectra were predicted using a combination of empirical models and density functional theory (DFT) calculations. These methods estimate chemical shifts based on the electronic environment of each nucleus.

  • IR Spectrum Prediction: The IR spectrum was predicted using computational models that calculate the vibrational frequencies of the molecule's chemical bonds.

  • Mass Spectrum Prediction: The mass spectrum was predicted based on known fragmentation patterns of similar organic molecules, particularly substituted tetralones.

Purity Confirmation Workflow and Data Comparison

The following diagrams illustrate the workflow for spectroscopic purity confirmation and a logical comparison of the key spectral features of this compound and 1-tetralone.

Workflow for Spectroscopic Purity Confirmation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation & Purity Assessment synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Compare with Predicted/Reference Spectra nmr->comparison ir->comparison ms->comparison impurity Identify Impurity Signals comparison->impurity purity Determine Purity impurity->purity

Caption: General workflow for the synthesis, purification, and spectroscopic purity confirmation of a chemical compound.

Spectroscopic Feature Comparison: this compound vs. 1-Tetralone cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound1 This compound nmr1 Aromatic Region: - Two singlets for H-6 and H-8 - Two methyl singlets compound1->nmr1 ir_shared Shared Features: - Strong C=O stretch (~1685 cm⁻¹) - Aliphatic C-H stretches compound1->ir_shared ms1 Molecular Ion: m/z = 174 compound1->ms1 compound2 1-Tetralone nmr2 Aromatic Region: - Four distinct aromatic proton signals compound2->nmr2 compound2->ir_shared ms2 Molecular Ion: m/z = 146 compound2->ms2

Caption: Key differences in the spectroscopic features of this compound and 1-Tetralone.

Conclusion

The purity of this compound can be effectively assessed through a combination of NMR, IR, and mass spectrometry. The predicted data provides a reliable benchmark for comparison with experimentally obtained spectra. Key indicators of purity include the absence of signals corresponding to starting materials (e.g., m-xylene and succinic anhydride derivatives in a potential Friedel-Crafts synthesis route) or isomeric byproducts. The distinct aromatic proton signals and the two additional methyl signals in the ¹H NMR spectrum, along with the corresponding carbon signals in the ¹³C NMR spectrum, are characteristic fingerprints for this compound. The molecular ion peak at m/z 174 in the mass spectrum further confirms the identity of the compound. This guide serves as a foundational tool for researchers working with this compound, enabling confident structural confirmation and purity assessment.

References

A Comparative Guide to In Vitro Efficacy Testing of 5,7-Dimethyl-1-tetralone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for evaluating the therapeutic potential of 5,7-Dimethyl-1-tetralone analogs. The content is designed to assist researchers in selecting appropriate testing methodologies and to offer a framework for interpreting experimental data. While direct comparative studies on a series of this compound analogs are limited in publicly available literature, this guide synthesizes data from various tetralone derivatives to present a comprehensive overview of their potential anti-cancer, anti-inflammatory, and neuroprotective activities.

Comparative Efficacy of Tetralone Analogs: A Data-Driven Overview

The therapeutic efficacy of tetralone analogs is significantly influenced by their structural modifications. The following tables summarize quantitative data from studies on various tetralone derivatives, offering insights into their potential bioactivities.

Table 1: Anti-Cancer Activity of Methoxy-Substituted Tetralone-Based Chalcone Derivatives [1]

Compound IDStructureCell LineAssayIC50 (µg/mL)
PMMD (2E)-2-[(4-methoxyphenyl)methylidene]-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-oneMCF-7MTT62.5
TMMD (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-oneMCF-7MTT15.6
HMMD (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-oneMCF-7MTT125

Note: The structures provided are representative based on the compound names. The core structure is a tetralone, and the specific analogs in the study were methoxy-substituted chalcone derivatives.[1]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Tetralone Derivatives [2][3]

Compound ClassTargetPotencySelectivity
C7-Substituted α-TetralonesMAO-ASubmicromolar IC50 valuesVaries
C7-Substituted α-TetralonesMAO-BSubmicromolar IC50 values (as low as 0.00089 µM)Selective for MAO-B
C6-Substituted α-TetralonesMAO-A / MAO-BNanomolar IC50 valuesGenerally MAO-B selective

Note: This table summarizes findings from studies on various C6 and C7 substituted tetralone derivatives, demonstrating their potential as potent and selective MAO inhibitors.[2][3]

Table 3: Anti-Inflammatory Activity of 2-Arylmethylene-1-tetralone Derivatives [4]

CompoundTargetAssayEffect
Compound 24MIF TautomeraseEnzyme InhibitionPotent Inhibition
Compound 26MIF TautomeraseEnzyme InhibitionPotent Inhibition
Compound 24ROS & Nitrite ProductionCellular AssayMarked Inhibition
Compound 26ROS & Nitrite ProductionCellular AssayMarked Inhibition
Compound 24NF-κB ActivationCellular AssayMarked Inhibition
Compound 26NF-κB ActivationCellular AssayMarked Inhibition
Compound 24TNF-α, IL-6, CCL-2ELISAMarked Inhibition
Compound 26TNF-α, IL-6, CCL-2ELISAMarked Inhibition

Note: These compounds were identified as potent inhibitors of macrophage migration inhibitory factor (MIF) and downstream inflammatory responses.[4]

Key In Vitro Assays and Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Anti-Cancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity

This assay measures the ability of the tetralone analogs to inhibit the activity of MAO-A and MAO-B, which are key enzymes in the degradation of neurotransmitters.

Experimental Protocol:

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound at various concentrations in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Detection: Monitor the product formation continuously using a spectrophotometer or a fluorometer. For example, the oxidation of kynuramine can be monitored by measuring the increase in absorbance at 316 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both MAO-A and MAO-B.

Anti-Inflammatory Activity

This assay assesses the ability of compounds to inhibit the tautomerase activity of MIF, a pro-inflammatory cytokine.

Experimental Protocol:

  • Reagents: Use recombinant human MIF and a substrate such as L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid.

  • Reaction Setup: In a 96-well plate, combine the MIF enzyme, the substrate, and the tetralone analog at different concentrations in a suitable buffer.

  • Kinetic Measurement: Measure the decrease in absorbance of the substrate over time using a spectrophotometer at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

This assay evaluates the effect of the compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with LPS (e.g., 1 µg/mL) in the presence or absence of the tetralone analogs for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of nitric oxide production.

  • ROS Measurement: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, incubate the cells with DCFH-DA. The intracellular ROS will oxidize DCFH-DA to the highly fluorescent dichlorofluorescein (DCF), which can be measured using a fluorescence plate reader.

  • Data Analysis: Compare the levels of nitrite and ROS in treated cells to the LPS-stimulated control to determine the inhibitory effect of the compounds.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound analogs and a general workflow for their in vitro evaluation.

G General Experimental Workflow for In Vitro Efficacy Testing cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays (Based on Primary Screen Results) cluster_3 Data Analysis & Lead Identification Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, MIF) Purification->Enzyme_Inhibition Anti_Inflammatory Anti-Inflammatory Assays (ROS, NO, Cytokine Profiling) Cytotoxicity->Anti_Inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Enzyme_Inhibition->Mechanism Data_Analysis IC50/EC50 Determination Structure-Activity Relationship (SAR) Anti_Inflammatory->Data_Analysis Apoptosis Apoptosis Assays (Caspase activity, Annexin V) Apoptosis->Data_Analysis Mechanism->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: A general workflow for the in vitro evaluation of this compound analogs.

G Potential Anti-Inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MIF MIF CD74 CD74 MIF->CD74 IKK IKK CD74->IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Tetralone_Analog This compound Analog Tetralone_Analog->MIF Tetralone_Analog->IKK

Caption: Potential inhibition of pro-inflammatory signaling pathways by this compound analogs.

References

A Comparative Guide to the Reactivity of 5,7-Dimethyl-1-tetralone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5,7-Dimethyl-1-tetralone against its parent compound, 1-tetralone, and other methylated analogs. The reactivity of tetralones is of significant interest as these scaffolds are precursors for numerous pharmacologically important molecules and natural products.[1] This document summarizes key reactivity data from the literature, details relevant experimental protocols, and provides a logical framework for benchmarking these important ketones.

The reactivity of substituted 1-tetralones is primarily influenced by two factors: the electronic effects of substituents on the aromatic ring and the reactivity of the α-methylene group adjacent to the carbonyl.[2] Electron-donating groups, such as methyl groups, are expected to activate the aromatic ring towards electrophilic substitution and may also influence the enolization of the ketone.

Data Presentation: Comparative Reactivity in Key Reactions

Direct, side-by-side comparative studies on the reactivity of this compound and its analogs are limited in published literature. The following table collates data from various sources on common reactions to facilitate an indirect comparison. The reactions highlighted are electrophilic nitration and oxidation, which showcase the influence of substituents on the tetralone core.

Ketone SubstrateReaction TypeKey Reagents & ConditionsProduct(s)Yield (%)Reference
1-Tetralone NitrationH₂SO₄ / HNO₃, -15°C to ambient, 45 min7-Nitro-1-tetralone & 5-Nitro-1-tetralone55% (7-nitro), 26% (5-nitro)[1]
1-Tetralone ReductionCalcium (Ca) in liquid ammonia (NH₃), -33°C1-Tetralol81%[2]
1-Tetralone α-MethylenationFormaldehyde (Trioxane), N-Methylaniline TFA salt2-Methylene-1-tetraloneup to 91%[2]
5-Hydroxy-1-tetralone NitrationHNO₃ in Acetic Acid, Room Temperature6-Nitro-5-hydroxy-1-tetralone47%[1]
6-Methoxy-1-tetralone NitrationH₂SO₄ / HNO₃, Acetone, 0°C, 6 hrs7-Nitro- & 5-Nitro-6-methoxy-1-tetralone30% (7-nitro), 35% (5-nitro)[1]
This compound OxidationSelenium Dioxide (SeO₂), Microwave5,7-Dimethyl-1,2-naphthoquinoneNot specified[3]

Analysis of Reactivity Trends:

  • Electrophilic Aromatic Substitution (Nitration): The methyl groups in this compound are electron-donating, which should increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than the unsubstituted 1-tetralone. The positions of nitration in substituted tetralones are directed by the existing groups. For instance, in 6-methoxy-1-tetralone, nitration occurs at the 5 and 7 positions.[1]

  • Carbonyl and α-Methylene Reactivity: The core reactivity of the ketone, such as reduction to the corresponding alcohol (1-tetralol), is a fundamental transformation.[2] The α-methylene group is particularly reactive and can undergo reactions like methylenation with high efficiency.[2] The presence of methyl groups on the aromatic ring is not expected to dramatically alter the fundamental reactivity of the carbonyl or adjacent methylene groups but may have subtle steric or electronic influences.

  • Oxidation: this compound has been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones via a microwave-assisted selenium dioxide oxidation.[3] This indicates its utility as a precursor for quinone structures, which are important in medicinal chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key reactions relevant to the benchmarking of tetralone reactivity.

Protocol 1: Electrophilic Nitration of 1-Tetralone

This protocol describes a common method for the nitration of the aromatic ring of 1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Apparatus for reactions at controlled low temperatures

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

  • With continuous stirring, slowly add 8.0 g (54.7 mmol) of 1-tetralone, maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding a calculated amount of nitric acid to sulfuric acid.

  • Add the nitrating mixture dropwise to the tetralone solution, ensuring the reaction temperature does not exceed 15°C.[1]

  • After the addition is complete, continue stirring the mixture for 1 hour at 15°C.

  • Carefully pour the reaction mixture onto a large volume of crushed ice to quench the reaction.

  • The precipitated product is collected by vacuum filtration and washed thoroughly with cold distilled water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to separate the isomers. Product distribution (5-nitro vs. 7-nitro isomers) is typically determined by chromatographic and spectroscopic methods.[1]

Protocol 2: Reduction of a Ketone to an Alcohol using Sodium Borohydride

This general protocol outlines the reduction of a tetralone to its corresponding tetralol using a mild reducing agent.[4][5]

Materials:

  • Tetralone substrate (e.g., 1-Tetralone)

  • Sodium Borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Water

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve approximately 2.5 mmol of the ketone in 8-10 mL of methanol in an Erlenmeyer flask. If the solid is not fully dissolved, gentle warming can be applied.[4][5]

  • Cool the solution in an ice bath to 0°C.

  • In a single portion, add a slight molar excess of sodium borohydride (typically 1.1 to 1.5 equivalents of hydride). Note that one mole of NaBH₄ provides four moles of hydride.[4]

  • Swirl the flask to dissolve the reagent. The reaction is typically exothermic. Allow the reaction to proceed for 15-30 minutes at room temperature.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.

  • Once complete, carefully add 5 mL of water to quench the reaction and decompose the excess borohydride.

  • The product can be isolated by extraction. Add dichloromethane or diethyl ether to the flask, transfer to a separatory funnel, and separate the organic layer. Extract the aqueous layer two more times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product.

  • The product can be purified by recrystallization or column chromatography.

Mandatory Visualization

Benchmarking Workflow Diagram

The following diagram illustrates a standardized workflow for the comparative analysis of ketone reactivity.

G General Workflow for Ketone Reactivity Benchmarking cluster_setup 1. Experimental Setup cluster_execution 2. Execution & Analysis cluster_evaluation 3. Evaluation A Select Ketone Substrates (e.g., 1-Tetralone, this compound) B Define Reaction Type (e.g., Nitration, Reduction, Oxidation) A->B C Standardize Reaction Conditions (Temp, Conc, Time, Solvent) B->C D Execute Parallel Reactions C->D E Reaction Monitoring & Workup (TLC, Quenching, Extraction) D->E F Product Analysis (NMR, GC-MS, HPLC) E->F G Quantitative Comparison (Yield, Purity, Reaction Rate) F->G H Publish Comparison Guide G->H

Caption: A logical workflow for benchmarking the reactivity of different ketone substrates.

References

Cross-Reactivity of Substituted Tetralone Derivatives: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the cross-reactivity of these derivatives is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of the cross-reactivity of substituted tetralone derivatives, drawing upon available experimental data to inform drug discovery and development efforts. While specific cross-reactivity data for 5,7-Dimethyl-1-tetralone derivatives are not extensively available in the public domain, this guide summarizes findings for structurally related tetralone and aminotetralin analogs to provide insights into their potential off-target interactions.

Comparative Analysis of Receptor and Enzyme Inhibition

The following tables summarize the in vitro inhibitory activities of various substituted tetralone derivatives against different biological targets. This data highlights the influence of substitution patterns on potency and selectivity.

Table 1: Inhibition of Monoamine Oxidase (MAO) by C7-Substituted α-Tetralone Derivatives

CompoundSubstitution at C7MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
1 Arylalkyloxy0.010 - 0.7410.00089 - 0.047Selective for MAO-B
2 Arylalkyloxy0.010 - 0.7410.00089 - 0.047Selective for MAO-B
3 Arylalkyloxy0.010 - 0.7410.00089 - 0.047Selective for MAO-B
... (12 more compounds) ............

Data from a study on fifteen C7-substituted α-tetralone derivatives, which were found to be potent inhibitors of both MAO-A and MAO-B, with a general selectivity for the MAO-B isoform.[1]

Table 2: Binding Affinity of 3-(Aminomethyl)tetralone Derivatives for Dopamine Receptors

CompoundAmino SubstituentD1 Receptor Ki (µM)D2 Receptor Ki (nM)
1 4-(N-piperazinyl)-p-fluorobutyrophenoneMicromolar rangeNanomolar range
2 4-benzoylpiperidineMicromolar rangeNanomolar range
3 4-hydroxy-4-phenylpiperidineMicromolar rangeNanomolar range
4 4-(o-methoxyphenyl)piperazineMicromolar rangeNanomolar range

These 3-(aminomethyl)tetralone analogs demonstrated potent inhibition of [3H]spiperone binding to D2 striatal receptors and moderate inhibition of [3H]SCH-23390 binding to D1 striatal receptors.[2]

Insights from Other Tetralone Derivatives

  • Macrophage Migration Inhibitory Factor (MIF) Inhibition: Certain E-2-arylmethylene-1-tetralones have been identified as inhibitors of MIF tautomerase activity, suggesting a potential role in modulating inflammatory responses.[3][4]

  • Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: A series of tetralone derivatives have been discovered as potent and selective inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[5]

  • Serotonin Receptor Interaction: 2-(Dipropylamino)tetralin derivatives show moderate to high affinity for 5-HT1A receptors, with the substituent at the C8 position playing a crucial role in this interaction.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the characterization of substituted tetralone derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of C7-substituted α-tetralone derivatives against human MAO-A and MAO-B was determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the enzymatic oxidation of a substrate (e.g., p-tyramine).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., p-tyramine hydrochloride)

  • Amplex Red reagent

  • Horseradish peroxidase

  • Test compounds (C7-substituted α-tetralones)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

Procedure:

  • The test compounds are pre-incubated with the MAO enzyme in the assay buffer.

  • The reaction is initiated by the addition of the substrate, Amplex Red reagent, and horseradish peroxidase.

  • The fluorescence intensity is measured over time at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • To determine the reversibility of inhibition, enzyme-inhibitor mixtures can be subjected to dialysis.[1]

Dopamine Receptor Binding Assay

The binding affinity of 3-(aminomethyl)tetralone derivatives for dopamine D1 and D2 receptors was assessed using radioligand binding assays.

Materials:

  • Rat striatal membrane preparations

  • Radioligand for D1 receptors: [3H]SCH-23390

  • Radioligand for D2 receptors: [3H]spiperone

  • Non-specific binding competitors (e.g., unlabeled SCH-23390 for D1, unlabeled sulpiride for D2)

  • Test compounds (3-(aminomethyl)tetralones)

  • Incubation buffer (e.g., Tris-HCl buffer)

Procedure:

  • Striatal membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a saturating concentration of the respective unlabeled competitor.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[2]

Visualizing Potential Mechanisms of Action

The following diagrams illustrate a generalized experimental workflow for assessing cross-reactivity and a simplified signaling pathway for a G-protein coupled receptor, which is relevant for many of the targets discussed.

G cluster_workflow Experimental Workflow: Cross-Reactivity Screening Compound Test Compound (e.g., this compound derivative) Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound->Primary_Assay Hit Active Compound ('Hit') Primary_Assay->Hit If active Selectivity_Panel Selectivity Panel Screening (Panel of Receptors, Enzymes, Ion Channels) Hit->Selectivity_Panel Data_Analysis Data Analysis (Determine IC50/Ki values, Identify Off-Targets) Selectivity_Panel->Data_Analysis SAR Structure-Activity Relationship (SAR) and Lead Optimization Data_Analysis->SAR

A generalized workflow for identifying and characterizing the cross-reactivity of a test compound.

G cluster_pathway Simplified GPCR Signaling Pathway (Gi/o-coupled) Ligand Ligand (e.g., Dopamine, Serotonin) Receptor GPCR (e.g., D2, 5-HT1A Receptor) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Simplified signaling pathway for Gi/o-coupled GPCRs, such as dopamine D2 and serotonin 5-HT1A receptors.

Conclusion

The available data, primarily on C7-substituted tetralones and aminotetralin derivatives, indicate that the tetralone scaffold can interact with a range of biological targets, including monoamine oxidases, dopamine receptors, and serotonin receptors. The specific substitution pattern on the tetralone ring system is a critical determinant of both potency and selectivity. While direct cross-reactivity studies on this compound derivatives are lacking, the information presented in this guide on related analogs provides a valuable starting point for researchers. Further comprehensive screening of this compound derivatives against a broad panel of receptors and enzymes is necessary to fully elucidate their selectivity profile and to guide the development of safe and effective therapeutic agents.

References

Quantitative Analysis of 5,7-Dimethyl-1-tetralone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 5,7-Dimethyl-1-tetralone, accurate quantification of this aromatic ketone within reaction mixtures is paramount for reaction monitoring, yield determination, and purity assessment. This guide provides a comparative overview of three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's performance is objectively compared, supported by detailed experimental protocols and representative data.

Comparative Analysis of Quantitative Methods

The choice of analytical technique for the quantification of this compound depends on several factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance parameters for HPLC, GC-MS, and qNMR based on typical results for similar aromatic ketones.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, quantification via UV detection.Separation based on volatility and polarity, quantification by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.3 - 3 mg/mL
**Linearity (R²) **> 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Sample Throughput HighMedium to HighLow to Medium
Derivatization Often required for enhanced detection (e.g., DNPH).May be required to improve volatility and thermal stability.Not required.
Strengths High precision, robustness, widely available.High sensitivity and selectivity, structural confirmation.Non-destructive, no calibration curve needed with internal standard, primary ratio method.
Limitations Potential for co-elution, may require derivatization.Thermal degradation of labile compounds, matrix effects.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized for aromatic ketones and can be adapted and validated for the specific analysis of this compound in various reaction matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV-Vis.

1. Sample Preparation (Derivatization):

  • To 1.0 mL of the reaction mixture aliquot (appropriately diluted in acetonitrile), add 1.0 mL of a 0.1% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 0.1% phosphoric acid.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 360 nm.[1]

3. Quantification:

  • Prepare a series of calibration standards of this compound-DNPH derivative of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity, making it suitable for complex reaction mixtures.

1. Sample Preparation:

  • To 1.0 mL of the reaction mixture aliquot, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • If derivatization is necessary to improve volatility, the residue can be treated with a silylating agent (e.g., BSTFA with 1% TMCS).

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

3. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, provided a certified internal standard is used.[2][3]

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a resonance signal that does not overlap with the analyte or other components in the mixture.[4]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and internal standard.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification.[5]

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

3. Quantification:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Derivatization Derivatization (DNPH) Dilution->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC System Filtration->HPLC UVDetector UV Detector HPLC->UVDetector Chromatogram Chromatogram UVDetector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Extraction ReactionMixture->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GCMS GC-MS System Derivatization->GCMS MassSpec Mass Spectrometer GCMS->MassSpec MassSpectrum Mass Spectrum MassSpec->MassSpectrum Calibration Calibration Curve MassSpectrum->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & Internal Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR NMR Spectrometer Dissolution->NMR Acquisition Data Acquisition (Optimized Parameters) NMR->Acquisition NMRSpectrum NMR Spectrum Acquisition->NMRSpectrum Integration Signal Integration NMRSpectrum->Integration Calculation Concentration Calculation Integration->Calculation

qNMR analysis workflow for this compound.

References

The Potential of 5,7-Dimethyl-1-tetralone in Drug Discovery: A Comparative Guide to its Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Potential Applications in Coumarin Synthesis

5,7-Dimethyl-1-tetralone can serve as a precursor for the synthesis of dimethyl-substituted benzo[g]chromen-2-one, a type of coumarin. Coumarins are a large class of phenolic compounds known for their wide range of pharmacological properties.

Comparative Biological Activities of Coumarin Derivatives

To illustrate the potential of coumarin derivatives, the following table summarizes the cytotoxic and antimicrobial activities of various coumarin compounds as reported in peer-reviewed literature. Note: These are not derivatives of this compound but serve as a reference for the potential efficacy of this class of compounds.

Compound ClassSpecific DerivativeBiological ActivityQuantitative Data (IC₅₀/MIC)Reference Cell Line/Organism
Furanocoumarins OxypeucedaninAntiseizure23-38% reduction in PTZ-induced locomotor activityZebrafish larvae[1]
Oxypeucedanin hydrateAntiseizure43-74% reduction in PTZ-induced locomotor activityZebrafish larvae[1]
Simple Coumarins 7-hydroxy-4-methylcoumarin derivative 9 CytotoxicHighNot specified[2]
7-hydroxy-4-methylcoumarin derivative 13 CytotoxicHighNot specified[2]
7-hydroxy-4-methylcoumarin derivative 9 AntibacterialHighNot specified[2]
7-hydroxy-4-methylcoumarin derivative 10 AntibacterialHighNot specified[2]
7-hydroxy-4-methylcoumarin derivative 13 AntibacterialHighNot specified[2]
Experimental Protocols: Synthesis and Biological Evaluation of Coumarins

This protocol describes a common method for synthesizing coumarins from phenols and β-ketoesters.

Materials:

  • Substituted phenol (e.g., a derivative of this compound)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

  • Ethanol

Procedure:

  • Dissolve the phenol (1 equivalent) and the β-ketoester (1.1 equivalents) in a minimal amount of ethanol.

  • Slowly add the acid catalyst to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from ethanol.

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Diagram

Coumarin_Synthesis Tetralone This compound Intermediate Aromatization/ Functionalization Tetralone->Intermediate e.g., Dehydrogenation Phenol Substituted Phenol Intermediate->Phenol Pechmann Pechmann Condensation Phenol->Pechmann BetaKetoester β-Ketoester BetaKetoester->Pechmann Coumarin Dimethyl-substituted benzo[g]chromen-2-one Pechmann->Coumarin

Synthesis of Coumarin Derivatives from this compound.

II. Potential Applications in Naphthoquinone Synthesis

This compound can be oxidized to form 5,7-dimethyl-1,2-naphthoquinone. Naphthoquinones are another class of compounds with significant and diverse biological activities.

Comparative Biological Activities of Naphthoquinone Derivatives

The following table provides examples of the biological activities of various naphthoquinone derivatives from published literature. Note: These compounds are not direct derivatives of this compound and are presented for comparative purposes.

Compound ClassSpecific DerivativeBiological ActivityQuantitative Data (IC₅₀/MIC)Reference Cell Line/Organism
Amino-naphthoquinones Compound 9 Anticancer (NSCLC)IC₅₀ = 5.8 µMA549 cells[3]
Compound 16 Anticancer (NSCLC)IC₅₀ = 20.6 µMA549 cells[3]
Naphthoquinone Sulfonamides PS01P2X7R InhibitorIC₅₀ = 201 ± 11 µMMouse peritoneal macrophages[4]
PS02P2X7R InhibitorIC₅₀ = 298 ± 16 µMMouse peritoneal macrophages[4]
Shikonin Derivatives α-methylbutyrylshikoninAntibacterialMIC₅₀ = 6.40-12.79 µg/mLGram-positive bacteria[5]
AcetylshikoninAntibacterialMIC₅₀ = 6.40-12.79 µg/mLGram-positive bacteria[5]
α-methylbutyrylshikoninCytotoxicIC₅₀ = 15.2 µg/mLHCT116 cells[5]
AcetylshikoninCytotoxicIC₅₀ = 24.6 µg/mLHCT116 cells[5]
Experimental Protocols: Synthesis and Biological Evaluation of Naphthoquinones

This protocol describes a general method for the oxidation of a tetralone to a naphthoquinone.

Materials:

  • Substituted 1-tetralone (e.g., this compound)

  • Oxidizing agent (e.g., Selenium dioxide, DDQ)

  • Solvent (e.g., Dioxane, Acetic acid)

Procedure:

  • Dissolve the 1-tetralone (1 equivalent) in the chosen solvent.

  • Add the oxidizing agent (1.1-2 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplate

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5x10⁵ CFU/mL.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram

Naphthoquinone_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start This compound Oxidation Oxidation (e.g., with SeO₂) Start->Oxidation Naphthoquinone 5,7-Dimethyl-1,2- naphthoquinone Oxidation->Naphthoquinone Purification Purification (Chromatography) Naphthoquinone->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Purified Naphthoquinone Characterization->Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Data_Cyt IC₅₀ Values Cytotoxicity->Data_Cyt Data_Ant MIC Values Antimicrobial->Data_Ant

Workflow from Synthesis to Biological Evaluation of Naphthoquinones.

Conclusion

While direct experimental data on the biological applications of derivatives from this compound is currently lacking in peer-reviewed literature, its role as a synthetic intermediate for coumarins and naphthoquinones is evident. The extensive research on these two classes of compounds reveals a broad spectrum of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide serves as a foundational resource for researchers, providing established protocols and comparative data from analogous compounds to inform and direct future studies on the derivatives of this compound. Further investigation into the synthesis and biological evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 5,7-Dimethyl-1-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers and scientists handling 5,7-Dimethyl-1-tetralone, a derivative of tetralone used in various synthetic applications, adherence to proper disposal protocols is crucial. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[1][2]

Key Chemical Data
PropertyValue
CAS Number 13621-25-5[3][4][5]
Molecular Formula C₁₂H₁₄O[3][4][5][6]
Molecular Weight 174.24 g/mol [4][5][6]
Appearance Solid (form may vary)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.[10] Plastic or glass containers are generally appropriate.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[1][2] It is best practice to segregate non-halogenated organic waste from halogenated waste streams.[10]

  • Contaminated Materials: Any items used in handling, such as gloves, weighing papers, or pipette tips, that are contaminated with this compound must also be disposed of as hazardous solid waste.[9]

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.[7][10][11]

  • It is recommended to use secondary containment, such as a tray, to capture any potential leaks.[10]

  • Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[10]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to arrange for the pickup and disposal of the hazardous waste.[7][9] Follow all institutional procedures for waste collection requests. Chemical waste generators are responsible for ensuring their discarded chemicals are properly classified and managed according to local, state, and national regulations.[2]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to ensure safety.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[1]

  • Contain and Absorb: Use an inert absorbent material such as dry sand, earth, or vermiculite to contain and absorb the spill.[1][2]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[2][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Ventilated Area (e.g., Fume Hood) Segregate Segregate Waste by Type (Solid, Liquid, Contaminated Items) FumeHood->Segregate Spill Spill Occurs? FumeHood->Spill Container Use Compatible & Sealed Containers Segregate->Container Label Label Container Clearly 'Hazardous Waste - this compound' Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Secondary Use Secondary Containment SAA->Secondary EHS Contact EHS for Waste Pickup Secondary->EHS Spill->Segregate No Spill->EHS Yes SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol SpillProtocol->EHS

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 5,7-Dimethyl-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5,7-Dimethyl-1-tetralone (CAS No. 13621-25-5) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a solid compound that can cause skin, eye, and respiratory irritation.[1] While the toxicological properties have not been fully investigated, it is crucial to handle this chemical with care to minimize exposure.[2]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

In case of exposure, immediate first aid is necessary. For skin contact, wash off immediately with plenty of water for at least 15 minutes.[2] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[2] If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If swallowed, rinse your mouth and call a physician or poison control center immediately; do not induce vomiting.[2]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 13621-25-5
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Solid
Melting Point 48-50 °C
Boiling Point 98-100 °C @ 0.2 mm Hg
Flash Point > 230 °F (> 110 °C)

Source:[1][3]

Operational Plan: Step-by-Step Handling Procedures

Step 1: Preparation and Engineering Controls
  • Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

  • Gather Materials: Assemble all necessary equipment, including appropriate personal protective equipment (PPE), before handling the chemical.

Step 2: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] If there is a splash hazard, a face shield should also be worn.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Step 3: Chemical Handling
  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin, eyes, and clothing.[2]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Preventing Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Step 4: Spill Response

In the event of a spill:

  • Evacuate and Alert: Alert others in the area and evacuate if necessary.

  • Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[2] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste.

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled container for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Container Labeling: All waste containers must be clearly labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., solid, or solution with solvent name and concentration)

    • The date of accumulation

  • Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials. Ensure containers are kept tightly closed.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Handling Workflow Diagram

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response prep1 Risk Assessment prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 spill1 Evacuate & Alert handle2->spill1 If Spill Occurs clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste in Designated Area clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 spill2 Contain with Absorbent spill1->spill2 spill3 Collect & Dispose as HazWaste spill2->spill3

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.